Technical Documentation Center

4-Methylpiperidine-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylpiperidine-4-carbonitrile
  • CAS: 948988-53-2

Core Science & Biosynthesis

Foundational

The Solubility Profile and Synthetic Utility of 4-Methylpiperidine-4-carbonitrile: A Technical Guide

Chemical Identity & Structural Thermodynamics As a critical building block in modern medicinal chemistry, 4-Methylpiperidine-4-carbonitrile (frequently handled as its hydrochloride salt, CAS: 948894-26-6) presents a fasc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Thermodynamics

As a critical building block in modern medicinal chemistry, 4-Methylpiperidine-4-carbonitrile (frequently handled as its hydrochloride salt, CAS: 948894-26-6) presents a fascinating thermodynamic profile. The molecule features a dual-functional architecture: a secondary piperidine nitrogen that acts as a versatile nucleophile, and a carbonitrile group at the 4-position that provides a strong dipole moment and hydrogen-bond accepting capabilities.

From a thermodynamic perspective, the methyl group at the 4-position introduces steric bulk that restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation. This steric hindrance directly influences the trajectory of nucleophilic attacks during downstream synthesis, while the electron-withdrawing cyano group subtly modulates the pKa​ of the piperidine nitrogen via inductive effects, making it a highly tunable synthon for drug discovery[1].

Solubility Profile: Aqueous vs. Organic Matrices

Understanding the solubility of 4-Methylpiperidine-4-carbonitrile is paramount for optimizing both biological assays and synthetic yields. The solubility is dictated by the dielectric constant ( ε ) of the solvent and the physical state of the compound (free base vs. hydrochloride salt).

The hydrochloride salt is universally preferred for storage and biological evaluation due to its high crystalline lattice energy, which confers resistance to oxidation. In aqueous media ( ε=80.1 ), the salt completely dissociates. The protonated piperidinium ion forms strong ion-dipole interactions with water molecules, resulting in excellent aqueous solubility (>8 mg/mL)[2]. This property is critical for preventing compound precipitation during in vitro cell lysate assays and enzymatic screening[1].

Conversely, in organic synthesis, the solvent must solvate the salt while facilitating the liberation of the free amine.

Quantitative Solubility Summary
Solvent SystemDielectric Constant ( ε )Solubility of HCl Salt (mg/mL)Solubility of Free Base (mg/mL)Mechanistic Utility in R&D
Water (pH 7.4 Buffer) 80.1> 10.0 (Highly Soluble)< 1.0 (Poorly Soluble)Enzymatic assays, PK profiling
Ethanol (EtOH) 24.5> 50.0> 50.0Microwave-assisted coupling[1]
Acetonitrile (CH 3​ CN) 37.5~ 5.0 (Requires Base)> 50.0Alkylation reactions[3]
Dichloromethane (DCM) 9.1< 0.1 (Insoluble)> 100.0Liquid-liquid extraction, washing

Mechanistic Causality in Solvent Selection

The choice of solvent and base during the functionalization of 4-Methylpiperidine-4-carbonitrile is not arbitrary; it is governed by strict mechanistic causality.

Polar Protic Solvents (e.g., Ethanol): When synthesizing ALDH1A1 inhibitors, researchers utilize Ethanol at 80°C in a sealed tube[1]. Ethanol is chosen because its protic nature allows it to hydrogen-bond with the chloride counterion of the HCl salt, dissolving the solid. However, to initiate the nucleophilic aromatic substitution (S N​ Ar), the free amine must be liberated. This is achieved by adding Hunig's base (N,N-Diisopropylethylamine, DIPEA). DIPEA acts as a non-nucleophilic "proton sponge." Because DIPEA is sterically hindered, it neutralizes the HCl salt without competing with 4-methylpiperidine-4-carbonitrile for the electrophile[1].

Polar Aprotic Solvents (e.g., Acetonitrile): For the synthesis of ion channel inhibitors, Acetonitrile (CH 3​ CN) is used alongside Potassium Carbonate (K 2​ CO 3​ ) under reflux (85°C)[3]. Acetonitrile lacks acidic protons, leaving the newly liberated piperidine nitrogen completely unsolvated and highly reactive. This "naked" nucleophile accelerates the SN​2 alkylation process, driving the reaction to completion within 8 hours[3].

SynthesisPathway A HCl Salt (CAS: 948894-26-6) B Solvent Matrix (EtOH or CH3CN) A->B C In Situ Free-Basing (DIPEA or K2CO3) B->C Deprotonation D Nucleophilic Attack (SNAr or Alkylation) C->D Amine Activation E Target Scaffold (e.g., ALDH1A1 Inhibitor) D->E 80°C, Sealed Tube

Fig 1: Mechanistic pathway for base-mediated nucleophilic substitution in organic solvents.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies incorporate internal quality control checks to eliminate false positives caused by colloidal suspensions or incomplete reactions.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask LC-MS Method)

This protocol determines the true equilibrium solubility of the compound, avoiding the kinetic overestimations common in rapid nephelometry.

  • Matrix Preparation: Dispense 1.0 mL of the target solvent (e.g., PBS pH 7.4 or EtOH) into a 2.0 mL light-blocking Eppendorf tube.

  • Solid Addition: Add 4-Methylpiperidine-4-carbonitrile HCl incrementally until a visible, persistent precipitate forms (indicating saturation).

  • Equilibration (Self-Validation Step 1): Agitate the suspension on a thermoshaker at 25°C for 24 hours. Extract a 50 µL aliquot. Continue shaking for an additional 24 hours (48h total) and extract a second aliquot. If the concentration difference between the 24h and 48h samples is <5% , thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 20,000g for 15 minutes. Crucial: Inspect the supernatant with a 632 nm laser pointer. The absence of the Tyndall effect validates that no nano-colloids remain in the supernatant[1].

  • Quantification (Self-Validation Step 2): Dilute the supernatant into the linear dynamic range of the LC-MS/MS. Run against a 6-point calibration curve. The assay is only valid if the calibration curve yields an R2≥0.995 .

SolubilityWorkflow A Phase 1: Solid State Characterization (4-Methylpiperidine-4-carbonitrile HCl) B Phase 2: Solvent Equilibration (Aqueous Buffers vs. Organic Solvents) A->B Add to solvent C Phase 3: Phase Separation (Ultracentrifugation at 20,000g) B->C 24h Shake-Flask D Phase 4: LC-MS/HPLC Quantification (Self-Validating Calibration) C->D Supernatant extraction E Phase 5: Thermodynamic Solubility Profile (Data Synthesis) D->E R² > 0.99 Validation

Fig 2: Self-validating thermodynamic solubility workflow for 4-Methylpiperidine-4-carbonitrile.

Protocol B: Base-Mediated S N​ Ar in Polar Protic Solvents
  • Reagent Charging: In a microwave-safe vial, combine the electrophile (e.g., 1.0 mmol of a chlorinated heteroaryl scaffold) and 4-methylpiperidine-4-carbonitrile HCl (1.50 mmol)[1].

  • Solvation & Free-Basing: Add 3.0 mL of anhydrous Ethanol, followed sequentially by 3.0 mmol of DIPEA. The 2:1 ratio of base to amine ensures complete neutralization of the HCl salt and neutralizes the acid generated during the S N​ Ar reaction[1].

  • Thermal Activation: Seal the tube and heat at 80°C overnight.

  • In-Process Control: Monitor conversion via LC-MS. A successful reaction will show >95% consumption of the electrophile.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (10–40% EtOAc/Hexane gradient)[1].

Pharmacological Applications in Drug Discovery

The unique physicochemical properties of 4-Methylpiperidine-4-carbonitrile have made it a privileged scaffold in recent oncology and neurology pipelines:

  • ALDH1A1 Inhibitors: Derivatives of this compound exhibit highly specific inhibition of Aldehyde Dehydrogenase 1A1. By blocking this enzyme, toxic aldehydes accumulate in cancer cells, overcoming chemoresistance and driving apoptosis[1].

  • PAK4 Inhibitors: The scaffold has been successfully integrated into tricyclic p21-activated kinase 4 (PAK4) inhibitors, demonstrating sub-micromolar IC 50​ values against pancreatic cancer cell lines (MIA PaCa-2)[4].

  • Ion Channel Blockers: Alkylated derivatives have shown potent efficacy in mitigating neuropathic pain by acting as T-type Ca 2+ channel inhibitors[3].

BiologicalPathway A 4-Methylpiperidine-4-carbonitrile Derivatives B ALDH1A1 Enzyme (Target Protein) A->B Allosteric/Orthosteric Inhibition C Toxic Aldehyde Accumulation B->C Metabolic Blockade D Cancer Cell Apoptosis (Therapeutic Efficacy) C->D Oxidative Stress

Fig 3: Pharmacological signaling pathway of ALDH1A1 inhibition by synthesized derivatives.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Methylpiperidine-4-carbonitrile Hydrochloride

This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of 4-Methylpiperidine-4-carbonitrile hydrochloride. It is intended for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of 4-Methylpiperidine-4-carbonitrile hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who have an interest in small molecule crystallography. This document will detail a plausible synthetic route, the process of crystal growth, and an in-depth exploration of single-crystal X-ray diffraction analysis, from data collection to structure refinement and interpretation.

Introduction: The Significance of Structural Elucidation

4-Methylpiperidine-4-carbonitrile hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The nitrile group and the quaternary carbon at the 4-position introduce specific steric and electronic features that can be crucial for molecular recognition and binding affinity. Elucidating the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for understanding its physicochemical properties, such as solubility, stability, and polymorphism. This knowledge is critical in drug development for formulation, patentability, and ensuring the consistency of the active pharmaceutical ingredient (API).[1][2]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic structure of small molecules.[1][3] This guide will walk through the entire process, providing both the "how" and the "why" behind the experimental choices, reflecting a field-proven approach to structural analysis.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. While multiple synthetic routes can be envisioned, a common approach for producing α-aminonitriles is the Strecker synthesis or a variation thereof.

Proposed Synthetic Protocol:

A plausible synthetic route to 4-Methylpiperidine-4-carbonitrile hydrochloride is outlined below. This is a well-established method for the synthesis of related piperidine carbonitrile derivatives.[4][5]

  • Reaction Setup: To a stirred solution of 1-methyl-4-piperidone in a suitable solvent such as ethanol, add a stoichiometric equivalent of potassium cyanide (KCN) dissolved in water.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add hydrochloric acid (HCl). The in-situ formation of hydrogen cyanide (HCN) and its subsequent reaction with the piperidone will occur. The piperidine nitrogen will also be protonated.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully neutralized and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Salt Formation and Purification: The crude product is redissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. The resulting solid is collected by filtration and washed with cold ether.

Crystallization Methodology:

The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment.[6] The goal is to grow a single crystal of at least 20-50 micrometers in all dimensions, free of defects.[3]

  • Slow Evaporation: A common and effective technique is slow evaporation. A saturated solution of 4-Methylpiperidine-4-carbonitrile hydrochloride in a suitable solvent (e.g., a mixture of ethanol and water, or methanol) is prepared. The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Another powerful method is vapor diffusion. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

  • Solvent Screening: A screening of various solvents and solvent mixtures is often necessary to find the optimal conditions for crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure using X-ray diffraction can begin.[7] This process can be broken down into several key stages.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for small molecule crystal structure determination.[8][9]

workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth & Selection crystal_mount Crystal Mounting crystal_growth->crystal_mount unit_cell Unit Cell Determination crystal_mount->unit_cell data_collection Full Diffraction Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_report Final Crystallographic Report (CIF) validation->final_report

Sources

Foundational

Physicochemical Profiling of 4-Methylpiperidine-4-carbonitrile: A Technical Guide for Drug Design

Executive Summary The incorporation of functionalized saturated heterocycles is a cornerstone of modern drug discovery. 4-Methylpiperidine-4-carbonitrile is a highly versatile building block that offers a unique combinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of functionalized saturated heterocycles is a cornerstone of modern drug discovery. 4-Methylpiperidine-4-carbonitrile is a highly versatile building block that offers a unique combination of steric bulk, metabolic resistance, and modulated basicity. Understanding its exact acid dissociation constant (pKa) and partition coefficient (logP) is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This whitepaper provides an in-depth mechanistic analysis of how the 4-cyano and 4-methyl substitutions dictate the physicochemical properties of the piperidine core, alongside self-validating experimental protocols for precise empirical measurement.

Structural Causality: Tuning pKa and logP

The basicity and lipophilicity of an amine directly dictate its pharmacokinetic fate. Unsubstituted piperidine is highly basic (pKa ~11.1) and hydrophilic (logP ~0.84). At physiological pH (7.4), it exists almost entirely (>99.9%) in its protonated conjugate acid form. While this ensures excellent aqueous solubility, it severely restricts passive membrane permeability and increases the risk of off-target ion-channel binding [4].

The functionalization at the 4-position in 4-methylpiperidine-4-carbonitrile fundamentally rewires these properties through two competing electronic and steric effects:

  • The Cyano Group (-I Effect): The nitrile (-C≡N) moiety is strongly electron-withdrawing via the inductive effect ( σI​≈0.56 ). It pulls electron density away from the piperidine nitrogen through the σ -bond framework. This stabilizes the neutral free base and destabilizes the positively charged conjugate acid, driving the pKa down by approximately 1.8 to 2.0 units [1].

  • The Methyl Group (+I Effect & Sterics): The methyl group is weakly electron-donating ( σI​≈−0.04 ), which would theoretically increase basicity. However, its primary impact at the 4-position is steric. It increases the molar volume and lipophilicity of the molecule (Hansch-Leo fragmental constant f≈+0.5 ).

Net Physicochemical Impact: The synergistic effect of these substitutions yields a molecule with an estimated pKa of ~9.35 and a logP of ~1.05. In recent medicinal chemistry campaigns—such as the development of quinoline-based ALDH1A1 inhibitors—this specific moiety was utilized to optimize cellular potency, improve oral bioavailability, and enhance rat liver microsomal (RLM) stability [3].

Quantitative Data Summary

The following table summarizes the theoretical physicochemical shifts from the parent piperidine to the dual-substituted analog.

CompoundpKa (Secondary Amine)logP (Octanol/Water)Ionization at pH 7.4 (%)
Piperidine 11.100.84>99.9%
4-Cyanopiperidine 9.26 ± 0.10 [1]0.54~98.6%
4-Methylpiperidine-4-carbonitrile ~9.35~1.05~98.9%

Implications for ADMET and Target Binding

The modulation of pKa and logP in 4-methylpiperidine-4-carbonitrile serves several strategic functions in lead optimization:

  • Enhanced Permeability: By lowering the pKa to ~9.35, the fraction of the neutral, membrane-permeable free base at pH 7.4 increases by more than an order of magnitude compared to unsubstituted piperidine. Coupled with a logP near 1.0, this provides an optimal balance for traversing the lipophilic core of the gastrointestinal tract and the blood-brain barrier (BBB).

  • hERG Liability Mitigation: Highly basic amines (pKa > 10) are notorious for binding to the hERG potassium channel via strong ion-dipole interactions, leading to cardiotoxicity. The attenuated basicity of the 4-cyano analog weakens this interaction, widening the therapeutic index.

  • Metabolic Shielding: The quaternary C4 carbon (bearing both the methyl and cyano groups) completely blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, prolonging the in vivo half-life[3].

ADMET_Logic Struct 4-Methylpiperidine-4-carbonitrile Cyano 4-Cyano Group (-I Effect) Struct->Cyano Methyl 4-Methyl Group (+I Effect, Sterics) Struct->Methyl Amine Secondary Amine Struct->Amine pKa Lowered pKa (~9.35) Cyano->pKa logP Modulated logP (~1.05) Cyano->logP Metab Blocked C4 Oxidation Cyano->Metab Methyl->logP Methyl->Metab Amine->pKa hERG Reduced hERG Liability pKa->hERG Perm Enhanced BBB/GI Permeability pKa->Perm logP->Perm HalfLife Increased Half-Life Metab->HalfLife

Caption: Logical flow from structural substitutions to ADMET outcomes.

Self-Validating Experimental Protocols

To ensure scientific integrity, theoretical values must be empirically verified. The following protocols utilize pH-metric titration, the gold standard for determining pKa and logP, designed as a self-validating system [5].

Protocol 1: Aqueous Potentiometric Titration for pKa

Objective: Determine the precise aqueous pKa of the secondary amine.

  • Sample Preparation: Dissolve 2.0 mg of 4-methylpiperidine-4-carbonitrile hydrochloride[2] in 10 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0.

    • Causality: This guarantees the piperidine nitrogen is 100% protonated before the forward titration begins, providing a clean, fully ionized baseline.

  • Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette under a continuous Nitrogen ( N2​ ) blanket.

    • Causality: The N2​ blanket prevents atmospheric CO2​ from dissolving into the increasingly basic solution. Dissolved CO2​ forms carbonic acid, which would artificially consume the KOH titrant and skew the pKa calculation.

  • Data Analysis: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH). The inflection point of the curve represents the pKa.

Protocol 2: Biphasic Potentiometric Titration for logP

Objective: Determine the octanol/water partition coefficient without relying on LC-MS quantification.

  • Dual-Phase Setup: Prepare a titration vessel containing 10 mL of 0.15 M aqueous KCl and 10 mL of 1-octanol. Both solvents must be pre-mutually saturated by stirring them together for 24 hours prior to the experiment.

    • Causality: Pre-saturation prevents volume changes during the assay caused by solvent cross-dissolution, which would invalidate the volumetric calculations.

  • Partitioning Titration: Introduce the analyte and perform the exact same titration as Protocol 1, but under vigorous magnetic stirring.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and octanol phases, ensuring rapid thermodynamic equilibrium of the neutral free base as it partitions into the lipid phase.

  • Calculation: Calculate logP based on the shift in the apparent pKa ( ΔpKa ) using the equation:

    pKaapparent​=pKaaqueous​+log(1+Vaq​Voct​​⋅P)
    • Causality: As the neutral species partitions into the octanol, Le Chatelier's principle drives further deprotonation in the aqueous phase, shifting the titration curve. This shift directly correlates to the partition coefficient ( P ), providing a highly accurate, self-validating logP measurement [5].

Protocol_Workflow Start Compound Preparation (0.15 M KCl) Split Split into Two Workflows Start->Split AqPhase Aqueous Phase Only (N2 Blanket) Split->AqPhase BiPhase Biphasic System (Aq + 1-Octanol) Split->BiPhase Titrate1 Titrate with 0.1 M KOH AqPhase->Titrate1 Titrate2 Titrate with 0.1 M KOH (Vigorous Stirring) BiPhase->Titrate2 pKa Determine Aqueous pKa Titrate1->pKa pKaApp Determine Apparent pKa Titrate2->pKaApp Calc Calculate logP via Curve Shift (ΔpKa) pKa->Calc pKaApp->Calc

Caption: Self-validating pH-metric workflow for simultaneous pKa and logP determination.

Conclusion

The 4-methylpiperidine-4-carbonitrile motif is a masterclass in rational physicochemical design. By leveraging the strong electron-withdrawing nature of the cyano group and the steric/lipophilic contributions of the methyl group, medicinal chemists can effectively tune the basicity and permeability of the piperidine core. Implementing the rigorous, self-validating pH-metric protocols outlined above ensures that these critical ADMET parameters are accurately captured, accelerating the progression of robust, safe, and efficacious clinical candidates.

References

  • ChemBK. "4-Cyanopiperidine - Physico-chemical Properties". ChemBK Chemical Database. URL: [Link]

  • Yang, S. M., et al. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity". Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry, 2007. URL: [Link]

  • Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)". Current Topics in Medicinal Chemistry, 2001. URL: [Link]

Foundational

Mechanism of Nitrile Hydrolysis in 4-Methylpiperidine-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-Methylpiperidine-4-carbonitrile is a critical building block in medicinal chemistry, frequently utilized as a precursor for synthesizing 4,4-disubstituted piperidine pharmacophores[1]. The conversion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpiperidine-4-carbonitrile is a critical building block in medicinal chemistry, frequently utilized as a precursor for synthesizing 4,4-disubstituted piperidine pharmacophores[1]. The conversion of its nitrile group (–CN) to a primary amide (–CONH₂) or a carboxylic acid (–COOH) is a foundational organic transformation. However, the tertiary nature of this specific nitrile—situated at the C4 position alongside a methyl group and the piperidine ring—imparts severe steric hindrance[2]. This whitepaper dissects the mechanistic causality of this kinetic resistance, evaluates catalytic pathways, and provides self-validating experimental protocols for successful hydrolysis.

Structural Causality and the Kinetic Barrier

The hydrolysis of a nitrile fundamentally relies on the nucleophilic attack of water (in acidic conditions) or a hydroxide ion (in basic conditions) on the electrophilic nitrile carbon[3]. In unhindered nitriles, this proceeds readily. However, in 4-methylpiperidine-4-carbonitrile, the C4 carbon is quaternary.

The Causality of Resistance: The adjacent methyl group and the piperidine ring's methylene protons create a dense steric shield[2]. These bulky substituents physically block the Bürgi-Dunitz trajectory of the incoming nucleophile. Furthermore, the lack of alpha-protons prevents any ketenimine-like tautomerization that typically assists in the reactivity of primary or secondary nitriles. Consequently, standard mild hydrolysis conditions (e.g., dilute NaOH or HCl at reflux) often result in quantitative recovery of the starting material or negligible conversion rates[2].

Workflow Step1 Steric Hindrance at C4 (Methyl + Piperidine Ring) Step2 Kinetic Barrier to Nucleophilic Attack Step1->Step2 Solution1 Harsh Acidic Conditions (e.g., 96% H₂SO₄, 140°C) Step2->Solution1 Overcome via protonation Solution2 Metal Catalysis (e.g., Pt(II) complexes) Step2->Solution2 Overcome via coordination Outcome1 Complete Hydrolysis (Carboxylic Acid) Solution1->Outcome1 Outcome2 Partial Hydrolysis (Primary Amide) Solution2->Outcome2

Figure 1: Strategic workflow for overcoming kinetic barriers in tertiary nitrile hydrolysis.

Mechanistic Pathways of Hydrolysis

Acid-Catalyzed Hydrolysis Mechanism

To overcome the steric barrier, strong acidic conditions (e.g., 96% H₂SO₄ at elevated temperatures) are historically employed[2]. The acid serves a dual purpose: it acts as both a solvent and a powerful electrophilic activator.

  • Protonation: The strong acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon[4]. This electronic activation lowers the activation energy required for nucleophilic attack, compensating for the steric hindrance.

  • Nucleophilic Attack: A water molecule attacks the activated carbon, forming an oxonium intermediate[4].

  • Proton Transfer & Tautomerization: A proton is transferred from the oxygen to the nitrogen, yielding an imidic acid intermediate, which rapidly tautomerizes into the primary amide[3].

  • Secondary Hydrolysis: In harsh acidic conditions, the amide is not isolated. It undergoes further protonation and hydrolysis, releasing an ammonium ion (NH₄⁺) and yielding 4-methylpiperidine-4-carboxylic acid[5].

AcidHydrolysis Nitrile 4-Methylpiperidine- 4-carbonitrile Protonated Protonated Nitrile Intermediate Nitrile->Protonated + H⁺ Imidic Imidic Acid Tautomer Protonated->Imidic + H₂O, - H⁺ Amide Primary Amide Intermediate Imidic->Amide Tautomerization Acid 4-Methylpiperidine- 4-carboxylic acid Amide->Acid + H₂O / H⁺, Heat

Figure 2: Acid-catalyzed hydrolysis pathway from tertiary nitrile to carboxylic acid.

Base-Catalyzed Hydrolysis Limitations

Base-catalyzed hydrolysis relies on the direct attack of a strongly nucleophilic hydroxide anion on the nitrile carbon[3]. While effective for primary nitriles, for tertiary nitriles like 4-methylpiperidine-4-carbonitrile, base catalysis is notoriously inefficient[2]. The hydroxide ion is highly solvated, increasing its effective steric bulk and making the initial attack kinetically unfavorable against the C4-methyl shield.

Advanced Catalytic Hydration (Platinum Catalysis)

When the synthetic target is the primary amide rather than the carboxylic acid, harsh acids cause unwanted over-hydrolysis[6]. Modern approaches utilize Platinum(II) catalysts with secondary phosphine oxide (SPO) ligands[2]. The Pt center coordinates to the nitrile nitrogen, activating the carbon towards nucleophilic attack by water under neutral, mild conditions, stopping cleanly at the amide stage[2].

Quantitative Data: Condition Benchmarking

The following table summarizes the expected outcomes of 4-methylpiperidine-4-carbonitrile hydrolysis under various conditions, synthesized from literature on sterically hindered tertiary nitriles.

MethodReagents / CatalystTemp (°C)Time (h)Primary ProductEst. Yield
Mild Acid 6M HCl, H₂O10024No Reaction< 5%
Strong Base 50% KOH, t-BuOH100100Amide / Acid mix< 20%
Strong Acid 96% H₂SO₄1403 - 5Carboxylic Acid70 - 85%
Pt-Catalysis PtCl₂/SPO, EtOH/H₂O8030 - 41Primary Amide> 90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Complete Hydrolysis to 4-Methylpiperidine-4-carboxylic Acid

Rationale: Concentrated sulfuric acid provides the necessary proton activity to overcome the steric shielding of the C4-methyl group, driving the reaction to the fully hydrolyzed acid.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, carefully add 10 mmol of 4-methylpiperidine-4-carbonitrile to 10 mL of 96% H₂SO₄ at 0°C.

    • Self-Validation Check: The solution should remain clear or pale yellow. Rapid darkening indicates unwanted thermal decomposition or charring; ensure cooling is strictly maintained during addition.

  • Heating: Gradually heat the mixture to 130–140°C. Maintain this temperature for 4 hours[2].

  • Quenching: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice to prevent violent exotherms.

  • Neutralization & Isolation: Adjust the pH to the isoelectric point of the target amino acid (approx. pH 7.0) using concentrated NaOH or NH₄OH[6]. The zwitterionic 4-methylpiperidine-4-carboxylic acid will precipitate out of the aqueous layer.

  • Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum.

Protocol B: Selective Hydration to 4-Methylpiperidine-4-carboxamide

Rationale: Metal coordination activates the nitrile without providing the highly acidic environment that drives amide-to-acid over-hydrolysis.

  • Catalyst Formation: In a Schlenk tube under an inert argon atmosphere, mix PtCl₂ (0.5 mol%) and dimethylphosphine oxide (SPO ligand) in an EtOH/H₂O (2:1 v/v) solvent mixture[2].

  • Substrate Addition: Add 5 mmol of 4-methylpiperidine-4-carbonitrile to the active catalyst solution.

  • Reaction: Seal the tube and heat to 80°C for 30–40 hours.

    • Self-Validation Check: Monitor the reaction via GC-MS or LC-MS. The tertiary nature of the substrate requires extended reaction times compared to unhindered nitriles (which typically finish in 3-4 hours)[2]. Ensure the starting material peak is fully consumed before stopping.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the pure primary amide.

Sources

Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-4-carbonitrile Derivatives: Synthesis, Functionalization, and Applications in Modern Drug Discovery

Abstract The 4-methylpiperidine-4-carbonitrile scaffold has emerged as a pivotal building block in contemporary medicinal chemistry. Its inherent three-dimensional structure, coupled with multiple points for chemical div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-methylpiperidine-4-carbonitrile scaffold has emerged as a pivotal building block in contemporary medicinal chemistry. Its inherent three-dimensional structure, coupled with multiple points for chemical diversification, renders it an attractive framework for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of 4-methylpiperidine-4-carbonitrile derivatives in drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental protocols, and showcase the utility of this versatile scaffold through its incorporation into biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these valuable heterocyclic motifs.

The Strategic Importance of the 4-Methylpiperidine-4-carbonitrile Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, non-planar geometry provides access to chemical space that is often unexplored by flat, aromatic systems, allowing for more specific and potent interactions with biological targets.[2] The introduction of a methyl and a cyano group at the C4 position, creating the 4-methylpiperidine-4-carbonitrile core, offers several distinct advantages for drug design:

  • Stereochemical Complexity: The quaternary center at C4 introduces a defined three-dimensional architecture, which can be crucial for achieving selective binding to protein targets.

  • Multiple Derivatization Points: The scaffold presents three primary handles for chemical modification: the piperidine nitrogen (N1), the C4-methyl group, and the C4-nitrile functionality. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: Derivatives of this scaffold can be tailored to optimize key drug-like properties, including solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl or a carboxylate, offering opportunities to fine-tune electronic and steric properties.

The versatility of this scaffold is evidenced by its presence in a range of biologically active compounds, including enzyme inhibitors and receptor modulators.[3][4]

Synthesis of the Core Scaffold: 4-Methylpiperidine-4-carbonitrile

A robust and scalable synthesis of the 4-methylpiperidine-4-carbonitrile core is essential for its widespread application. The most convergent and well-established method is a variation of the Strecker amino acid synthesis, which utilizes a pre-formed piperidone as the starting material.[5][6][7] This approach allows for the introduction of substituents on the piperidine nitrogen prior to the formation of the C4-cyano group.

Recommended Synthetic Protocol: Strecker Synthesis from N-Substituted-4-Piperidones

This protocol outlines the synthesis of 1-benzyl-4-methylpiperidine-4-carbonitrile as a representative example. The benzyl group serves as a common protecting group that can be readily removed or replaced in subsequent synthetic steps.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or a mixture of acetic acid and water, add potassium cyanide (1.2 eq).

  • Addition of Amine and Acid: Add methylamine hydrochloride (1.2 eq) to the reaction mixture. The in-situ formation of methylamine is crucial for the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-4-methylpiperidine-4-carbonitrile.

Reagent/ParameterMolar EquivalentPurpose/Notes
1-Benzyl-4-piperidone1.0Starting material
Potassium Cyanide1.2Cyanide source
Methylamine Hydrochloride1.2Forms the iminium ion intermediate
Solvent-Methanol or Acetic Acid/Water
TemperatureRoom TemperatureMild reaction conditions
Reaction Time24-48 hoursMonitor for completion
Typical Yield 70-85%

Causality Behind Experimental Choices:

  • The use of a pre-N-substituted-4-piperidone allows for the direct installation of a desired substituent on the piperidine nitrogen.

  • The Strecker reaction is a robust and high-yielding method for the formation of α-aminonitriles from ketones.[7][8]

  • The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[5]

Diagram of the Strecker Synthesis:

Strecker_Synthesis Start N-Benzyl-4-piperidone Reagents + Methylamine (from salt) + KCN Start->Reagents Intermediate Iminium Ion Intermediate Reagents->Intermediate Iminium Formation Product 1-Benzyl-4-methyl-4-piperidinecarbonitrile Intermediate->Product Cyanide Attack N_Alkylation Core 4-Methylpiperidine- 4-carbonitrile ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Core->ReductiveAmination DirectAlkylation Direct Alkylation (Alkyl Halide, Base) Core->DirectAlkylation Product N-Substituted Derivatives ReductiveAmination->Product DirectAlkylation->Product Nitrile_Transformations Nitrile Nitrile (-C≡N) Hydrolysis Hydrolysis (H2O, H+ or OH-) Nitrile->Hydrolysis Reduction Reduction (e.g., LiAlH4) Nitrile->Reduction Amide Carboxamide (-CONH2) Hydrolysis->Amide CarboxylicAcid Carboxylic Acid (-COOH) Hydrolysis->CarboxylicAcid Amine Aminomethyl (-CH2NH2) Reduction->Amine Amide->Hydrolysis

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: N-Alkylation of 4-Methylpiperidine-4-carbonitrile

Executive Summary & Therapeutic Context As a Senior Application Scientist, I frequently encounter 4-Methylpiperidine-4-carbonitrile as a privileged building block in modern drug discovery. This secondary amine is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

As a Senior Application Scientist, I frequently encounter 4-Methylpiperidine-4-carbonitrile as a privileged building block in modern drug discovery. This secondary amine is a critical structural motif in the synthesis of neurotherapeutics and oncology clinical candidates, including neuronal T-type Ca²⁺ channel inhibitors for neuropathic pain[1], ALDH1A1 inhibitors[2], and PAK4 allosteric modulators.

The functionalization of the N1 position via alkylation is the primary method for modulating the lipophilicity, target-binding affinity, and pharmacokinetic profile of these scaffolds. Because the steric bulk (the methyl and cyano groups) is localized at the C4 position, the N1 position remains relatively unhindered. This contrasts sharply with 2-substituted piperidines, which often require highly specialized conditions to overcome steric clashes[3]. Consequently, the N-alkylation of 4-methylpiperidine-4-carbonitrile proceeds smoothly, provided that the physical state of the starting material (often a hydrochloride salt) is properly managed.

Mechanistic Insights & Strategic Decision Making

When designing an N-alkylation workflow, researchers must choose between two primary pathways: Direct Nucleophilic Substitution (Sₙ2) and Reductive Amination . The causality behind selecting one over the other dictates the success of the synthesis.

  • Direct N-Alkylation (Sₙ2) : This method utilizes alkyl halides or pseudo-halides. It is highly effective for primary and secondary electrophiles. Because 4-methylpiperidine-4-carbonitrile is typically sourced as a stable hydrochloride (HCl) salt, the stoichiometric addition of an auxiliary base (e.g., K₂CO₃, DIPEA) is mandatory to deprotonate the salt and generate the free, nucleophilic amine in situ[4].

  • Reductive Amination : This pathway employs aldehydes or ketones. It is the preferred strategy when over-alkylation (the formation of quaternary ammonium salts) must be strictly avoided, or when the corresponding alkyl halide is highly unstable[3].

G Start 4-Methylpiperidine-4-carbonitrile (Free base or HCl salt) Q1 Target Alkylating Agent? Start->Q1 Halide Alkyl Halide / Tosylate (Primary or Secondary) Q1->Halide SN2 Substitution Carbonyl Aldehyde / Ketone Q1->Carbonyl Reductive Amination Cond1 Base: K2CO3, Cs2CO3, or DIPEA Solvent: MeCN, DMF, or EtOH Temp: 25°C to 85°C Halide->Cond1 Cond2 Reductant: NaBH(OAc)3 Solvent: DCE or DCM Additive: AcOH (catalytic) Carbonyl->Cond2 Product N-Alkylated Piperidine Derivative Cond1->Product Cond2->Product

Caption: Decision matrix for selecting the optimal N-alkylation strategy for piperidine derivatives.

Quantitative Data & Reagent Selection Matrix

To ensure reproducible scale-up, the following table summarizes the quantitative parameters and expected outcomes for both methodologies based on field-validated data[3],[4],[2].

ParameterDirect N-Alkylation (Sₙ2)Reductive Amination
Electrophile Alkyl Halides, Tosylates, EpoxidesAldehydes, Ketones
Preferred Base K₂CO₃ (3.0 eq) or DIPEA (3.0 eq)DIPEA (1.0 eq, only if using HCl salt)
Solvent System MeCN, DMF, or EtOHDCE, DCM, or THF
Temperature 25 °C to 85 °C0 °C to 25 °C
Primary Risk Over-alkylation (Quaternary salts)Steric hindrance at iminium stage
Typical Yields 65% – 90%75% – 95%

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the reaction logic holds true at every step.

Workflow Prep 1. Free Basing Suspend HCl salt Add K2CO3/DIPEA Add 2. Alkylation Dropwise addition of Electrophile Prep->Add React 3. Incubation Stir at 25-85°C Monitor via LC-MS Add->React Workup 4. Work-up Aqueous Quench Organic Extraction React->Workup Purify 5. Isolation Flash Chromatography (SiO2) Workup->Purify

Caption: Standardized experimental workflow for the direct N-alkylation of piperidine hydrochloride salts.

Protocol A: Direct N-Alkylation (Sₙ2 Pathway)

This protocol utilizes a heterogeneous base system (K₂CO₃ in MeCN), which drives the reaction efficiently while simplifying the downstream aqueous workup[4].

Reagents:

  • 4-Methylpiperidine-4-carbonitrile hydrochloride: 1.0 eq (e.g., 1.50 mmol)

  • Alkylating Agent (e.g., 2-chloroacetamide derivative): 1.1 eq

  • Anhydrous Potassium Carbonate (K₂CO₃): 3.0 eq (Finely powdered)

  • Anhydrous Acetonitrile (MeCN): 0.2 M relative to the amine

Step-by-Step Procedure:

  • Free-Basing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine-4-carbonitrile hydrochloride and anhydrous MeCN. Add finely powdered K₂CO₃. Stir the suspension vigorously at room temperature for 15 minutes to liberate the free amine.

  • Electrophile Addition: Add the alkylating agent dropwise. Causality Note: Slow addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-alkylation over dialkylation.

  • Incubation: Attach a reflux condenser and heat the mixture to 85 °C under an inert nitrogen atmosphere for 8 hours[4].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 125.1,[M+H]⁺) is <5% relative to the product peak.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between Ethyl Acetate and saturated aqueous NaHCO₃. Self-Validation: Test the aqueous layer with pH paper. It must be basic (pH > 9). If it is acidic, the piperidine product will protonate and remain in the aqueous phase, destroying your yield.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (typically using a gradient of CH₂Cl₂ to MeOH)[1].

Protocol B: Reductive Amination

This protocol is milder and highly selective, utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) which selectively reduces iminium ions without reducing the precursor aldehydes[3].

Reagents:

  • 4-Methylpiperidine-4-carbonitrile hydrochloride: 1.0 eq

  • Target Aldehyde: 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.0 eq (Strictly to neutralize the HCl salt)

  • NaBH(OAc)₃: 1.5 eq

  • 1,2-Dichloroethane (DCE): 0.2 M

Step-by-Step Procedure:

  • Iminium Formation: Suspend the piperidine HCl salt in DCE. Add exactly 1.0 eq of DIPEA and stir for 10 minutes. Add the aldehyde and stir at room temperature for 1 hour. Causality Note: Do not add excess DIPEA. Reductive amination requires a slightly acidic to neutral environment to form the iminium ion; excess base will stall the reaction.

  • Reduction: Add NaBH(OAc)₃ portion-wise to control the mild exotherm. Stir at room temperature for 4–12 hours.

  • IPC: Monitor via LC-MS for the disappearance of the iminium intermediate and the appearance of the desired mass.

  • Workup & Purification: Quench with saturated NaHCO₃ to destroy excess hydride. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via chromatography.

Troubleshooting & Process Optimization

  • Mitigating Over-Alkylation (Quaternary Salts): If LC-MS indicates the formation of a quaternary ammonium byproduct (often visible as a highly polar spot on TLC that stays at the baseline), reduce the equivalents of the alkyl halide to 0.95 eq and lower the reaction temperature. Ensure the alkyl halide is added via a syringe pump over 1–2 hours.

  • Handling the Nitrile Group: The cyano group at the C4 position is generally stable to standard alkylation and reductive amination conditions. However, avoid using strong aqueous bases (like NaOH) at reflux, as this will prematurely hydrolyze the nitrile to a primary amide or carboxylic acid[2].

References

  • Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain in mice | ARKAT USA | 1

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines | Benchchem | 3

  • WO2017083867A1 - Ion channel inhibitory compounds, pharmaceutical formulations and uses | Google Patents |4

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity | ACS Publications | 2

Sources

Application

Advanced Application Note: 4-Methylpiperidine-4-carbonitrile as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic fate of the resulting drug can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic fate of the resulting drug candidate. 4-Methylpiperidine-4-carbonitrile (often utilized as its stable hydrochloride salt) has emerged as a highly versatile and privileged building block[1].

The mechanistic rationale for incorporating this specific scaffold into drug design is driven by three distinct structural advantages:

  • Conformational Rigidity & Vector Projection: The piperidine ring naturally adopts a stable chair conformation. This geometry projects the N1 and C4 substituents into predictable equatorial and axial vectors, allowing for precise extension of hydrophilic and hydrophobic interactions into deep target binding pockets[2].

  • Metabolic Shielding: Unsubstituted piperidines are notoriously susceptible to cytochrome P450-mediated oxidative metabolism at the C4 position. The geminal substitution of a methyl and a cyano group at C4 completely blocks this metabolic liability, significantly enhancing Rat Liver Microsome (RLM) stability[3].

  • Stereoelectronic Tuning: The cyano group acts as a potent, directional hydrogen-bond acceptor and dipole modifier, while the adjacent methyl group provides a localized hydrophobic contact. This dual nature allows the scaffold to engage in complex target interactions, such as binding the catalytic domains of enzymes or ion channels[2][3].

Key Therapeutic Applications

A. Oncology: ALDH1A1 and SHP2 Inhibition

High cellular potency in cancer models often requires overcoming drug resistance mechanisms. 4-Methylpiperidine-4-carbonitrile has been successfully utilized to synthesize quinoline-based inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1)[3][4]. Overexpression of ALDH1A1 is a primary driver of paclitaxel resistance in ovarian cancer. By incorporating this scaffold, researchers achieved sub-100 nM cellular potency, effectively sensitizing resistant SKOV-3-TR cells to paclitaxel-induced apoptosis[3].

Similarly, the scaffold is a critical intermediate in the synthesis of pyrimidine-fused cyclic compounds targeting Src homology 2 domain-containing phosphatase 2 (SHP2)[5][6]. SHP2 is a key node in the RTK/Ras/MAPK signaling pathway; its inhibition by these scaffold derivatives (IC50 < 50 nM) halts the proliferation of non-small cell lung cancer lines like NCI-H358[5].

G A Paclitaxel Treatment B ALDH1A1 Overexpression (Drug Resistance) A->B C Drug Detoxification B->C D Cancer Cell Survival (SKOV-3-TR) C->D E 4-Methylpiperidine-4-carbonitrile Derivatives F Target Engagement (ALDH1A1 Inhibition) E->F F->B G Restored Apoptosis (Sensitization) F->G

ALDH1A1-mediated drug resistance pathway and scaffold inhibition.

B. Neurology: T-Type Calcium Channel Blockade

Dysregulation of neuronal low-voltage-activated T-type calcium channels (Cav3.2) is a root cause of neuropathic pain. Researchers have utilized 4-methylpiperidine-4-carbonitrile to synthesize a library of 1,4,4-trisubstituted piperidines[2][7]. The scaffold's geometry allows the N1-amide and C4-amine functions to interact optimally with the channel, yielding compounds that exhibit up to 89% seizure-inhibitory activity in pentylenetetrazole (PTZ)-induced mouse models without off-target hERG liability[2].

Quantitative Structure-Activity Summary
Scaffold ApplicationTargetDisease ModelEnzymatic IC50Cellular EfficacyRef
Quinoline-based InhibitorALDH1A1Ovarian Cancer (SKOV-3-TR)7–12 nM24–77 nM[3]
Pyrimidine-fused CyclicSHP2NSCLC (NCI-H358)< 50 nM< 1,000 nM[5]
1,4,4-Trisubstituted PiperidineCav3.2 (T-type Ca2+)Neuropathic Pain (PTZ-induced)N/A86-89% Seizure Inhibition[2]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choice and a strict quality control checkpoint.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling 4-methylpiperidine-4-carbonitrile to a heteroaryl chloride core (e.g., ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate) to generate ALDH1A1 or SHP2 inhibitor intermediates[3][5].

Mechanistic Causality: The hydrochloride salt of 4-methylpiperidine-4-carbonitrile is used as the starting material because it prevents premature amine oxidation and degradation during storage. To activate the nucleophile, N,N -Diisopropylethylamine (DIPEA / Hunig's base) is required to neutralize the HCl salt in situ and to scavenge the stoichiometric HCl generated during the SNAr coupling. Ethanol is selected as a protic solvent to stabilize the polar transition state of the SNAr reaction[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial, add the heteroaryl chloride (1.0 mmol) and 4-methylpiperidine-4-carbonitrile HCl salt (1.50 mmol).

  • Activation: Add anhydrous Ethanol (3.0 mL) followed sequentially by DIPEA (3.0 mmol). Causality note: A 3-fold excess of DIPEA ensures complete free-basing of the piperidine and maintains basicity throughout the reaction.

  • Reaction: Seal the vial with a crimp cap. Heat the mixture at 80 °C overnight (or via microwave irradiation at 110 °C for 1.5 hours).

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Pass Criteria: The UV chromatogram must show >95% consumption of the heteroaryl chloride, and the mass spectrum must confirm the [M+H]+ ion of the coupled product.

    • Fail Criteria: If >5% starting material remains, the system dictates insufficient base or thermal energy. Add 0.5 eq DIPEA and heat for an additional 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (10–40% EtOAc in Hexanes)[3].

G S1 4-Methylpiperidine-4-carbonitrile HCl R DIPEA, EtOH 80°C, Sealed Tube S1->R S2 Heteroaryl Chloride Core S2->R QC In-Process Control LC-MS [M+H]+ Check R->QC P N-Alkylated Scaffold QC->P

SNAr synthetic workflow utilizing the 4-methylpiperidine-4-carbonitrile scaffold.

Protocol 2: Sterically Hindered Amide Coupling for T-Channel Blockers

Objective: Derivatization of the N1 position of the piperidine scaffold with bulky carboxylic acids to synthesize neuropathic pain therapeutics[2].

Mechanistic Causality: Standard coupling agents (like EDC/DMAP) often produce poor yields (<20%) when reacting with sterically hindered or electronically deactivated piperidine derivatives. To overcome this, 1,1'-Carbonyldiimidazole (CDI) is utilized to form a highly reactive acyl imidazole intermediate, which forces the coupling to completion[2].

Step-by-Step Methodology:

  • Acyl Imidazole Formation: Dissolve the target carboxylic acid (1.2 mmol) in a 20:1 mixture of Acetonitrile:DMF (5 mL). Add CDI (1.5 mmol) portion-wise at room temperature. Stir for 2 hours until CO2​ evolution ceases.

  • Coupling: Add the free-based 4-methylpiperidine-4-carbonitrile derivative (1.0 mmol) to the solution. Elevate the temperature to 90 °C and stir for 12 hours[2].

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The acyl imidazole intermediate should be fully consumed. If unreacted piperidine is visible via ninhydrin stain, add an additional 0.2 eq of the pre-formed acyl imidazole.

  • Isolation: Quench with water, extract with EtOAc ( 3×15 mL), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for column purification.

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link][3]

  • Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice Source: Arkivoc / AfaSci Research Laboratories URL:[Link][2]

  • PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY Source: European Patent Office (EP 4 092 024 A1) / Google Patents URL:[5]

Sources

Method

Application Note: Synthesis and Integration of 4-Methylpiperidine-4-carbonitrile in Advanced Pharmaceutical Intermediates

Executive Summary & Structural Rationale In modern drug discovery, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of lead optimization. 4-Methylpiperidine-4-carbonitrile (CAS: 948894-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of lead optimization. 4-Methylpiperidine-4-carbonitrile (CAS: 948894-26-6) has emerged as a highly privileged secondary amine building block.

The causality behind selecting this specific gem-disubstituted moiety lies in its unique physicochemical contributions to a pharmacophore:

  • Metabolic Stability : The C4 position of piperidine is a notorious soft spot for cytochrome P450-mediated oxidative metabolism. The introduction of a quaternary carbon (gem-methyl and cyano) completely blocks C4-hydroxylation.

  • Conformational Restriction : The steric bulk of the methyl group restricts the ring-flipping of the piperidine chair conformation, locking the cyano group into a defined axial or equatorial vector. This reduces the entropic penalty upon target binding.

  • Hydrogen Bonding : The cyano group serves as a strong, linear, and metabolically inert hydrogen bond acceptor, capable of probing deep, narrow sub-pockets in kinase and channel domains.

This application note details the autonomous synthesis of the core intermediate and provides field-proven protocols for its divergent integration into three distinct therapeutic classes: Oncology (ALDH1A1 inhibitors), Pancreatic Cancer (PAK4 inhibitors), and Neurology (T-Type Ca2+ channel blockers).

Synthesis of the Core Intermediate: 4-Methylpiperidine-4-carbonitrile

The synthesis of the core scaffold relies on the regioselective methylation of tert-butyl 4-cyanopiperidine-1-carboxylate. The α -proton adjacent to the cyano group is relatively acidic (pKa ~27) compared to unactivated aliphatic protons. By utilizing a strong, sterically hindered, non-nucleophilic base at cryogenic temperatures, a stabilized carbanion is generated without attacking the electrophilic nitrile carbon[1].

Protocol 1: C4-Methylation and Deprotection

Self-Validating System : The success of the enolate formation is visually indicated by the reaction mixture's behavior, and the subsequent deprotection is validated by the precipitation of the hydrochloride salt.

  • Deprotonation : Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq, e.g., 500 mg, 2.38 mmol) in anhydrous THF (15 mL) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation : Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 2.2 eq, 5.23 mL) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation[1].

  • Alkylation : Add iodomethane (MeI, 1.1 eq, 2.62 mmol) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Quenching & Extraction : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Boc-Deprotection : Dissolve the crude intermediate in a solution of HCl in EtOAc (4.0 M, 10 mL/mmol). Stir at 25 °C for 3 hours.

  • Isolation : The product, 4-methylpiperidine-4-carbonitrile hydrochloride, will precipitate as a white solid. Filter, wash with cold EtOAc, and dry under high vacuum (Typical yield: 85-95%).

Divergent Synthetic Workflows

Workflow A: Nucleophilic Aromatic Substitution (S_N_Ar) for ALDH1A1 Inhibitors (Oncology)

Aldehyde dehydrogenase 1A1 (ALDH1A1) overexpression is a critical biomarker in cancer stem cells, driving resistance to agents like paclitaxel. Quinoline and thienopyridine scaffolds require solubilizing appendages to improve oral bioavailability. The secondary amine of 4-methylpiperidine-4-carbonitrile acts as a potent nucleophile in S_N_Ar reactions with electron-deficient heteroaryl chlorides, locking the piperidine ring into a favorable binding pose within the ALDH1A1 active site[2].

Protocol 2: S_N_Ar Coupling

  • In a heavy-walled microwave vial, combine the electrophile (e.g., ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, 1.0 eq, 1.0 mmol) and 4-methylpiperidine-4-carbonitrile HCl salt (1.5 eq, 1.5 mmol)[2].

  • Suspend the reagents in absolute ethanol (3.0 mL/mmol).

  • Add N,N-Diisopropylethylamine (DIPEA / Hunig's base, 3.0 eq, 3.0 mmol) to liberate the free base and neutralize the generated HCl.

  • Seal the vial and heat at 80 °C (conventional oil bath or microwave irradiation) for 12–24 hours[2].

  • Validation : Monitor by LC-MS. The starting material mass should completely disappear, replaced by the product mass[M+H]+.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (10–40% EtOAc in Hexanes) to yield the ALDH1A1 inhibitor intermediate[2].

Workflow B: Amidation for PAK4 Inhibitors (Pancreatic Cancer)

p21-activated kinase 4 (PAK4) is a highly validated target for pancreatic ductal adenocarcinoma. In the design of tetrahydrobenzofuro[2,3-c]pyridine derivatives, the 4-cyano-4-methylpiperidine moiety is utilized as a terminal capping group. Causality: The cyano group acts as a hydrogen bond acceptor interacting with the solvent-exposed region of the kinase domain, while the methyl group fills a localized hydrophobic pocket, dramatically increasing cellular potency[3].

Protocol 3: HATU-Mediated Peptide Coupling

  • Dissolve the target carboxylic acid (e.g., a tricyclic tetrahydrobenzofuro[2,3-c]pyridine core, 1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active highly electrophilic OAt-ester.

  • Add 4-methylpiperidine-4-carbonitrile HCl salt (1.2 eq).

  • Stir at room temperature for 2–4 hours.

  • Validation : Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H₂O and inject into LC-MS to confirm the formation of the amide bond.

  • Dilute with water to precipitate the product, filter, and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA gradient)[3].

Workflow C: N-Alkylation for T-Type Ca²⁺ Channel Inhibitors (Neurology)

Dysregulation of neuronal low-voltage-activated T-type calcium channels (Ca_v_3.2) causes severe neuropathic pain. 1,4,4-trisubstituted piperidines act as potent, state-dependent blockers of these channels. The N-alkylation of 4-methylpiperidine-4-carbonitrile with α -chloroacetamides via a classic S_N_2 mechanism provides the necessary spatial geometry for channel pore occlusion.

Protocol 4: S_N_2 Displacement

  • To a solution of 4-methylpiperidine-4-carbonitrile HCl salt (1.0 eq, 1.50 mmol) in dry acetonitrile (8 mL), add the alkylating agent (e.g., N-phenyl-2-chloroacetamide, 1.0 eq, 1.50 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 4.5 mmol) as the heterogeneous base.

  • Reflux the suspension at 85 °C for 8 hours under a nitrogen atmosphere.

  • Validation : TLC (DCM:MeOH 95:5) should show the consumption of the α -chloroacetamide and the appearance of a lower R_f_ spot (tertiary amine).

  • Filter the hot reaction mixture to remove inorganic salts, evaporate the filtrate, and purify via column chromatography.

Data Presentation: Comparative Workflow Analysis

WorkflowReaction MechanismReagents & ConditionsTarget IndicationMechanistic Role of 4-Methyl-4-Cyano Moiety
A Nucleophilic Aromatic Substitution (S_N_Ar)DIPEA, EtOH, 80 °C, Sealed Tube, 12-24hALDH1A1 Inhibitors (Ovarian Cancer)[2]Restricts piperidine conformation; prevents C4-oxidation; directs binding in ALDH active site.
B Amide CouplingHATU, DIPEA, DMF, Room Temp, 2-4hPAK4 Inhibitors (Pancreatic Cancer)[3]Cyano acts as H-bond acceptor in solvent-exposed region; methyl fills hydrophobic pocket.
C Bimolecular Nucleophilic Substitution (S_N_2)K₂CO₃, Acetonitrile, 85 °C Reflux, 8hT-Type Ca²⁺ Blockers (Neuropathic Pain)Provides critical steric bulk required for state-dependent occlusion of the Ca_v_3.2 channel pore.

Synthetic Divergence Visualization

The following diagram illustrates the divergent synthetic pathways leveraging 4-Methylpiperidine-4-carbonitrile as a central hub for generating diverse pharmaceutical agents.

G Core 4-Methylpiperidine- 4-carbonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Heteroaryl Halides Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Carboxylic Acids Alkylation N-Alkylation (SN2 Displacement) Core->Alkylation a-Chloroacetamides ALDH ALDH1A1 Inhibitors (Oncology) SNAr->ALDH PAK4 PAK4 Inhibitors (Pancreatic Cancer) Amidation->PAK4 TType T-Type Ca2+ Blockers (Neuropathic Pain) Alkylation->TType

Divergent synthetic workflows utilizing 4-Methylpiperidine-4-carbonitrile for drug discovery.

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer Acta Pharmaceutica Sinica B (PubMed Central) URL:[Link]

  • Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca²⁺ channels and mitigation of neuropathic pain in mice Arkivoc (ARKAT USA) URL:[Link]

  • European Patent Office (EP 2515656 B1)

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Reduction of 4-Methylpiperidine-4-carbonitrile to 4-(Aminomethyl)-4-methylpiperidine

Abstract This guide provides a detailed technical overview and validated protocols for the catalytic reduction of 4-Methylpiperidine-4-carbonitrile to its corresponding primary amine, 4-(aminomethyl)-4-methylpiperidine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the catalytic reduction of 4-Methylpiperidine-4-carbonitrile to its corresponding primary amine, 4-(aminomethyl)-4-methylpiperidine. This transformation is critical for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a comparative analysis of two primary catalytic systems: traditional high-pressure hydrogenation using Raney® Nickel and a modern, highly selective method employing Rhodium on Alumina (Rh/Al₂O₃). The narrative emphasizes the mechanistic rationale behind procedural choices, comprehensive safety protocols for high-pressure reactions, and detailed, step-by-step guidance to ensure reproducible, high-yield synthesis of the target primary amine while minimizing side-product formation.

Introduction: The Significance of the Target Molecule

4-(Aminomethyl)-4-methylpiperidine is a valuable bifunctional building block in medicinal chemistry. The primary amine serves as a crucial handle for amide bond formation, reductive amination, and other nucleophilic additions, while the piperidine scaffold is a privileged structure in drug discovery, known for improving pharmacokinetic properties such as solubility and metabolic stability. Its derivatives have been explored in various therapeutic areas, making a reliable and selective synthesis route essential for drug development professionals.[1][2]

The catalytic hydrogenation of the nitrile precursor is the most direct and atom-economical route to this primary amine.[3] However, the process is not without its challenges. The primary difficulty lies in preventing the formation of secondary and tertiary amine impurities, which arise from the reaction of the desired product with reaction intermediates.[3] This guide addresses this core challenge by detailing methodologies designed for maximal selectivity.

Reaction Mechanism: The Challenge of Selectivity

The catalytic reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds via a metal-hydride-mediated pathway on the catalyst surface. The nitrile is first reduced to an intermediate imine (R-CH=NH). This imine is the critical branch point in the reaction pathway.

  • Desired Pathway: The imine is rapidly hydrogenated to the target primary amine.

  • Undesired Pathway: The imine reacts with a molecule of the already-formed primary amine product. This condensation forms a new imine intermediate, which is subsequently reduced to a secondary amine ((R-CH₂)₂NH). This process can repeat to form tertiary amines.[3]

The choice of catalyst, solvent, temperature, and hydrogen pressure are the most important factors in directing the reaction toward the desired primary amine product.[3]

G cluster_main Reaction Pathway cluster_side Side Reaction Nitrile 4-Methylpiperidine- 4-carbonitrile Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H₂ / Catalyst PrimaryAmine Primary Amine (Product) (R-CH₂NH₂) Imine->PrimaryAmine + H₂ / Catalyst Desired Pathway SecondaryAmine Secondary Amine ((R-CH₂)₂NH) Imine->SecondaryAmine + Primary Amine - NH₃ + H₂ / Catalyst Undesired Pathway

Caption: Reaction pathway for nitrile reduction.

Catalyst System Comparison

The selection of the catalyst is the single most critical decision to ensure high selectivity for the primary amine. Here, we compare two workhorse systems.

FeatureRaney® Nickel5% Rhodium on Alumina (Rh/Al₂O₃)
Typical Conditions High Pressure (500-1500 psi), High Temp (80-120 °C)Mild Pressure (50-500 psi), Mild Temp (25-60 °C)
Selectivity Moderate; often requires additives like NH₃ to suppress secondary amine formation.Excellent; high selectivity for primary amines without additives.
Activity Good, but requires harsh conditions.Very high, allowing for milder conditions.
Cost Relatively low.Higher initial cost due to rhodium.
Safety Concerns Highly pyrophoric when dry; must be handled as a wet slurry.[4][5]Less pyrophoric than Raney Ni, but still requires careful handling.
Ideal Application Large-scale industrial synthesis where cost is paramount and purification can handle byproducts.Pharmaceutical and fine chemical synthesis where high purity is critical and avoidance of basic additives is preferred.

Experimental Workflow & Safety Protocols

Mandatory Safety Precautions for Hydrogenation

Catalytic hydrogenation is a potentially hazardous operation. Adherence to strict safety protocols is non-negotiable.

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[6][7] Use certified pressure-rated equipment.[4]

  • Pyrophoric Catalysts: Raney® Nickel is extremely pyrophoric and will ignite spontaneously if exposed to air while dry.[4][6] It must always be kept wet with solvent or water during handling, transfer, and filtration.[4]

  • Pressure Safety: High-pressure reactors must be operated by trained personnel.[8] Always perform a nitrogen leak test before introducing hydrogen.[8] Ensure the reactor is equipped with a calibrated pressure gauge and a rupture disc.[4]

  • Exothermic Reaction: Hydrogenation is an exothermic process.[4] Monitor the reaction temperature closely and have an adequate cooling system in place to prevent a thermal runaway reaction.[4]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A Assemble & Clean Reactor B Leak Test with N₂ A->B C Load Substrate & Solvent B->C D Add Catalyst Slurry C->D E Purge with N₂ (3x) D->E F Pressurize with H₂ E->F G Heat & Stir (Monitor T & P) F->G H Cool & Vent Reactor G->H I Purge with N₂ H->I J Safely Filter Catalyst (Under N₂ / Wet) I->J K Concentrate Filtrate J->K L Isolate/Purify Product K->L

Caption: General experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocols

Protocol 1: High-Pressure Reduction using Raney® Nickel

This protocol is a robust method suitable for larger-scale synthesis but requires careful control to maximize primary amine selectivity.

  • Equipment: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.

  • Reagents:

    • 4-Methylpiperidine-4-carbonitrile

    • Raney® Nickel (50% slurry in water)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Ammonia (7N solution in MeOH, optional but recommended for selectivity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Seal the vessel and perform a leak test by pressurizing with nitrogen (N₂) to ~500 psi and observing for any pressure drop over 30 minutes.

  • Charging the Reactor: Vent the nitrogen. To the reactor vessel, add 4-Methylpiperidine-4-carbonitrile (1.0 eq). Add Methanol (approx. 10-15 mL per gram of substrate) and the 7N methanolic ammonia solution (2.0-3.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (5-10% by weight relative to the nitrile). Causality Note: Adding the catalyst last under an inert atmosphere prevents premature reaction and ensures safety. The ammonia acts as a competitive inhibitor, binding to the catalyst surface and the imine intermediate, which suppresses the side reaction leading to secondary amines.

  • Reaction Execution: Seal the reactor. Purge the headspace by pressurizing with N₂ to 100 psi and venting three times to remove all oxygen.[7]

  • Pressurize the reactor with hydrogen (H₂) to an initial pressure of 800-1000 psi.

  • Begin stirring and heat the reactor to 80-100 °C. The pressure will drop as hydrogen is consumed. Re-pressurize as needed to maintain the target pressure.

  • Monitor the reaction by observing the cessation of hydrogen uptake. Typical reaction times are 6-12 hours.

  • Work-up and Isolation: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor three times with N₂.

  • CRITICAL STEP (Catalyst Filtration): Under an inert atmosphere or by cannula transfer, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Immediately quench the filter cake with plenty of water. Do not allow the catalyst to dry in the air.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude oil can be purified by distillation or crystallization to yield pure 4-(aminomethyl)-4-methylpiperidine.

Protocol 2: Selective Reduction using 5% Rhodium on Alumina (Rh/Al₂O₃)

This protocol offers superior selectivity under milder conditions, making it ideal for pharmaceutical applications where purity is paramount.

  • Equipment: As described in Protocol 1.

  • Reagents:

    • 4-Methylpiperidine-4-carbonitrile

    • 5% Rhodium on Alumina (Rh/Al₂O₃)

    • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Reactor Preparation: Follow step 1 from Protocol 1.

  • Charging the Reactor: To the reactor vessel, add 4-Methylpiperidine-4-carbonitrile (1.0 eq), 5% Rh/Al₂O₃ (1-2 mol%), and Methanol (10-15 mL per gram of substrate). Causality Note: Unlike the Raney® Ni process, no basic additive is required. The high selectivity of the Rhodium catalyst inherently prevents the formation of secondary amines, simplifying the reaction and work-up.

  • Reaction Execution: Seal the reactor. Purge with N₂ as described in Protocol 1, step 4.

  • Pressurize the reactor with H₂ to 300 psi.

  • Begin stirring and heat to 50 °C. Monitor the reaction by hydrogen uptake. Typical reaction times are 4-8 hours.

  • Work-up and Isolation: Cool, vent, and purge the reactor with N₂ as described in Protocol 1, step 8.

  • Filter the reaction mixture through a pad of Celite® to remove the Rh/Al₂O₃ catalyst. The catalyst is less pyrophoric than Raney® Ni but should still be handled with care and kept wet.

  • Concentrate the filtrate under reduced pressure. The resulting product is often of high purity (>98%) and may not require further purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst; Hydrogen leak; Insufficient pressure/temperature.Use fresh catalyst; Perform a thorough leak test; Increase pressure or temperature incrementally.
Formation of Secondary Amines Non-selective catalyst system (common with Raney Ni).For Raney Ni, add ammonia or run at a lower temperature. For best results, switch to a more selective catalyst like Rh/Al₂O₃.
Difficult Filtration Catalyst particles too fine.Use a filter aid such as Celite® and ensure it is well-packed. Consider using a catalyst with a larger particle size if available.

Conclusion

The catalytic reduction of 4-Methylpiperidine-4-carbonitrile is a robust method for producing a key pharmaceutical intermediate. While traditional methods using Raney® Nickel are effective, they often require harsh conditions and additives to achieve acceptable selectivity. For applications demanding high purity and simplified processing, the use of a supported rhodium catalyst is demonstrably superior, providing excellent yields of the desired primary amine under mild conditions without the need for basic additives. The protocols and safety guidelines outlined in this document provide researchers with a comprehensive framework for successfully and safely performing this important transformation.

References

  • Witte, P. T. (2007). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Collection of Czechoslovak Chemical Communications, 72(4), 468–474. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(11), 94-101. [Link]

  • ResearchGate. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]

  • Industrial Sonomechanics. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • Gil, L. F., et al. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications. [Link]

  • Beyermann, M., et al. (1992). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry. [Link]

  • Not a Number. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • D'hooghe, M., et al. (2008). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron. [Link]

  • Karki, M., et al. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. [Link]

  • European Patent Office. (1998). EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.
  • Google Patents. (2011). US20110137029A1 - Catalyst and process for preparing an amine.
  • Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]

  • ResearchGate. (1994). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. [Link]

  • ResearchGate. (2023). (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Freifelder, M. (1961). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]

Sources

Method

Application Note: 4-Methylpiperidine-4-carbonitrile in Small Molecule Drug Discovery

Subtitle: Strategic incorporation of a constrained, bifunctional piperidine motif for target engagement and metabolic stability. Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic incorporation of a constrained, bifunctional piperidine motif for target engagement and metabolic stability. Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In modern small molecule drug discovery, the strategic selection of building blocks is critical for balancing target affinity with favorable pharmacokinetic (PK) properties. 4-Methylpiperidine-4-carbonitrile (often utilized as its hydrochloride salt, CAS: 948894-26-6) has emerged as a highly privileged bifunctional scaffold [1].

Mechanistic Rationale for Selection:

  • Conformational Restriction: The quaternary C4 center (bearing both a methyl and a cyano group) restricts the piperidine ring's conformational flexibility. This forces the N1 and C4 substituents into specific equatorial/axial geometries, optimizing vectorization into deep, narrow binding pockets.

  • Metabolic Shielding: Unsubstituted or mono-substituted piperidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes at the C4 position. The incorporation of the strongly electron-withdrawing cyano group alongside a methyl group creates a steric and electronic block, significantly enhancing Rat Liver Microsome (RLM) stability [1].

  • Hydrogen Bond Acceptor: The polarized C≡N bond acts as a potent, directional hydrogen bond acceptor, capable of engaging backbone amides or structured water molecules within kinase and dehydrogenase active sites.

Key Application Areas in Medicinal Chemistry

Oncology: ALDH1A1 Inhibitors for Reversing Chemoresistance

Aldehyde dehydrogenase 1A1 (ALDH1A1) overexpression is a primary driver of resistance to standard chemotherapeutics like paclitaxel and cisplatin in ovarian and lung cancers. Researchers have successfully utilized 4-methylpiperidine-4-carbonitrile to synthesize quinoline- and thieno[2,3-b]pyridine-based ALDH1A1 inhibitors. Replacing a highly lipophilic tert-butyl group with the 4-cyano-4-methylpiperidine motif maintained enzymatic potency (7–12 nM) while drastically improving microsomal stability and cellular efficacy [1].

Workflow A Heteroaryl Chloride Core + 4-Methylpiperidine-4-carbonitrile HCl B Solvent & Base Addition (EtOH, DIPEA) A->B Mix C Microwave Irradiation (80 °C, Sealed Tube, 16h) B->C Heat D Reaction Monitoring (LC-MS / TLC) C->D Aliquot D->C Incomplete E Concentration & Workup (Remove volatile base) D->E Complete F Silica Gel Chromatography (10-40% EtOAc/Hexane) E->F Crude Extract G Purified ALDH1A1 Inhibitor Intermediate F->G Isolate

Caption: Workflow for the microwave-assisted SNAr coupling of 4-methylpiperidine-4-carbonitrile.

Oncology: Allosteric PAK4 Inhibitors for Pancreatic Cancer

The p21-activated kinase 4 (PAK4) is a key oncogenic regulator negatively correlated with immune infiltration in pancreatic ductal adenocarcinoma. Recent breakthroughs identified 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as potent allosteric PAK4 inhibitors. By appending 4-methylpiperidine-4-carbonitrile as a terminal urea/amide moiety, the resulting compounds bind directly to the non-ATP competitive site of PAK4, inducing conformational shifts that suppress the downstream Wnt/β-catenin signaling pathway [2].

Pathway Inhibitor PAK4 Inhibitor (4-Cyano-4-methylpiperidine deriv.) PAK4 PAK4 Kinase (Active State) Inhibitor->PAK4 Allosteric Inhibition BetaCatenin β-Catenin (Phosphorylated/Stabilized) PAK4->BetaCatenin Phosphorylates Transcription Target Gene Transcription BetaCatenin->Transcription Activates Proliferation Pancreatic Cancer Cell Proliferation Transcription->Proliferation Promotes

Caption: Mechanism of action for PAK4 inhibitors blocking β-catenin-mediated cancer cell proliferation.

Neurology: T-Type Calcium Channel Inhibitors

Dysregulation of neuronal low-voltage-activated T-type calcium channels is a primary driver of neuropathic pain. 4-Methylpiperidine-4-carbonitrile serves as the foundational core for synthesizing 1,4,4-trisubstituted piperidines. Alkylation at the N1 position, followed by targeted reduction or functionalization of the cyano group, yields highly selective Cav3.2 channel inhibitors that demonstrate profound analgesic effects in spared nerve injury (SNI) models [3].

Quantitative Data Summary

The table below summarizes the pharmacological impact of incorporating the 4-methyl-4-cyano-piperidine motif across different therapeutic targets based on recent literature [1, 2, 3].

TargetDisease AreaChemical Role of Building BlockKey Pharmacological BenefitRepresentative Potency
ALDH1A1 Drug-Resistant CancerC4-substitution on quinoline core via SNArIncreased RLM stability ( t1/2​>60 min); retained cellular potency.IC 50​ = 7–12 nM (Enzymatic)
PAK4 Pancreatic CancerTerminal amide/urea moietyEnhanced allosteric binding at non-ATP site; high cell permeability.IC 50​ = 0.13–0.38 μ M (Cellular)
Cav3.2 Neuropathic PainCentral 1,4,4-trisubstituted coreOptimal vectorization of hydrophobic/hydrophilic pharmacophores.86–89% seizure inhibition in vivo

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol A: Microwave-Assisted SN​Ar Coupling for Heteroaryl-Fused Pyridines

Adapted from the synthesis of ALDH1A1 inhibitors [1].

Objective: To couple 4-methylpiperidine-4-carbonitrile to a deactivated heteroaryl chloride (e.g., ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate).

  • Reagent Preparation: In a heavy-walled microwave vial, combine the heteroaryl chloride (1.0 equiv, e.g., 1.0 mmol) and 4-methylpiperidine-4-carbonitrile hydrochloride (1.5 equiv, 1.50 mmol).

    • Causality: An excess of the piperidine ensures complete consumption of the valuable heteroaryl chloride core.

  • Solvent & Base Addition: Add anhydrous Ethanol (3.0 mL) followed by N,N -Diisopropylethylamine (DIPEA / Hunig's base, 3.0 equiv, 3.0 mmol).

    • Causality: Ethanol is a microwave-transparent solvent that supports high-temperature, high-pressure reactions. DIPEA is a non-nucleophilic base required to liberate the free amine from the piperidine HCl salt and scavenge the HCl generated during the SN​Ar process, preventing reaction stalling.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 80 °C for 12–16 hours.

    • Causality: Microwave heating rapidly overcomes the high activation energy barrier of displacing a chloride on an electron-rich (deactivated) heteroaryl ring.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 μ L aliquot, dilute in Methanol, and analyze via LC-MS.

    • Criteria for Success: The chromatogram must show the disappearance of the starting material mass and the appearance of the product mass [M+H]+ . If unreacted chloride remains, add 0.5 equiv of the piperidine and heat for an additional 4 hours.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure to remove EtOH and excess DIPEA. Purify the crude residue via silica gel chromatography (gradient: 10–40% EtOAc in Hexanes) to afford the pure coupled intermediate.

Protocol B: N-Alkylation for T-Type Calcium Channel Modulators

Adapted from the synthesis of neuropathic pain therapeutics [3].

Objective: To selectively alkylate the N1 position of 4-methylpiperidine-4-carbonitrile without hydrolyzing the sensitive cyano group.

  • Reaction Assembly: To a solution of 4-methylpiperidine-4-carbonitrile (1.0 equiv) in dry Acetonitrile ( CH3​CN , 0.2 M), add an appropriate alkyl halide (e.g., 2-chloro- N -(1,1-dimethylethyl)acetamide, 1.0 equiv) and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: Acetonitrile is a polar aprotic solvent that maximizes the nucleophilicity of the secondary amine. K2​CO3​ is a mild, heterogeneous base that effectively neutralizes the generated acid without causing base-catalyzed hydrolysis of the C4-nitrile to a primary amide.

  • Thermal Alkylation: Heat the suspension to reflux (85 °C) under an inert nitrogen atmosphere for 8 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Dichloromethane:Methanol 9:1).

    • Criteria for Success: The amine starting material (visualized with Ninhydrin stain) should be completely consumed, replaced by a higher Rf​ UV-active product spot.

  • Isolation: Filter the hot reaction mixture through a pad of Celite to remove the insoluble inorganic salts ( KCl and unreacted K2​CO3​ ). Evaporate the filtrate to yield a yellow oil, which is subsequently purified by column chromatography.

References

  • Title: Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer Source: Acta Pharmaceutica Sinica B, 2025. URL: [Link]

  • Title: Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice Source: Arkivoc (Archive for Organic Chemistry), 2019. URL: [Link]

Application

Application Note: Divergent Synthesis of Substituted Piperidines Utilizing 4-Methylpiperidine-4-carbonitrile

Executive Summary This application note provides in-depth, self-validating protocols for the incorporation of 4-methylpiperidine-4-carbonitrile into complex pharmaceutical scaffolds. Designed for medicinal chemists and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides in-depth, self-validating protocols for the incorporation of 4-methylpiperidine-4-carbonitrile into complex pharmaceutical scaffolds. Designed for medicinal chemists and drug development professionals, this guide details the mechanistic causality behind specific reaction conditions and outlines the utility of this building block in synthesizing high-value therapeutics, including ALDH1A1 inhibitors, T-type calcium channel blockers, and IKZF2 degraders.

Mechanistic Rationale & Scaffold Dynamics

4-Methylpiperidine-4-carbonitrile (typically utilized as its hydrochloride salt, CAS: 948894-26-6) is a highly versatile bifunctional building block[1]. The secondary amine allows for facile N-alkylation, acylation, or nucleophilic aromatic substitution (SNAr), while the C4-cyano group serves as a masked primary amine, carboxylic acid, or amide.

Crucially, the quaternary C4 center (bearing both a methyl and a cyano group) restricts the conformational flexibility of the piperidine ring. This steric bulk and conformational locking is a proven strategy in medicinal chemistry to enhance target binding affinity and metabolic stability. Recent drug discovery campaigns have successfully leveraged this scaffold to develop potent2 for cancer therapy[2],3 for neuropathic pain[3], and4[4].

Validated Synthetic Workflows

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of heteroaryl-fused pyridine ALDH1A1 inhibitors[2].

Causality & Design Choice: The use of a sealed microwave vial prevents the loss of volatile solvents and bases at elevated temperatures (80 °C). Absolute ethanol is selected as a polar protic solvent because it effectively solvates the reagents and stabilizes the polar transition state of the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl salt of 4-methylpiperidine-4-carbonitrile and scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophile.

Step-by-Step Methodology:

  • Charge a heavy-walled microwave vial with the heteroaryl chloride (e.g., ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, 1.0 equiv, 1.0 mmol) and 4-methylpiperidine-4-carbonitrile hydrochloride (1.5 equiv, 1.5 mmol)[2].

  • Add absolute ethanol (3.0 mL) as the reaction solvent[2].

  • Add DIPEA (3.0 equiv, 3.0 mmol) sequentially[2].

  • Seal the vial tightly with a crimp cap and heat at 80 °C in an oil bath or heating block for 16–24 hours[2].

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure[2].

  • Purify the crude residue via silica gel chromatography using a gradient of 10–40% EtOAc/hexanes[2].

Self-Validation & Quality Control (QC): Monitor reaction progression via LC-MS. The protocol is self-validating when the UV trace (254 nm) shows >95% consumption of the heteroaryl chloride and the MS trace confirms the (M+H)+ peak of the coupled product. If unreacted starting material persists after 16 hours, check the pH; an acidic pH indicates insufficient base, requiring a spike of 0.5 equiv DIPEA.

Protocol B: N-Alkylation for Aliphatic/Amide Systems

Application: Synthesis of 1,4,4-trisubstituted piperidines for T-type Ca2+ channel inhibition[3].

Causality & Design Choice: Anhydrous acetonitrile is the optimal solvent due to its polar aprotic nature, which leaves the piperidine nitrogen unsolvated and highly nucleophilic, accelerating the SN2 displacement. Potassium carbonate (K₂CO₃) is chosen as a mild, heterogeneous base; its insolubility prevents base-catalyzed side reactions (such as the hydrolysis of the acetamide electrophile) while effectively neutralizing the generated acid.

Step-by-Step Methodology:

  • Dissolve 4-methylpiperidine-4-carbonitrile hydrochloride (1.0 equiv, 1.5 mmol) in anhydrous acetonitrile (8.0 mL)[3].

  • Add the alkylating agent (e.g., 2-chloro-N-(tert-butyl)acetamide, 1.0 equiv, 1.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 3.0 mmol) to the solution[3].

  • Attach a reflux condenser and heat the suspension to 85 °C for 8 hours under an inert atmosphere (N₂ or Ar)[3].

  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts, washing the filter cake with additional acetonitrile[3].

  • Evaporate the filtrate to obtain a crude yellow oil, followed by purification via column chromatography[3].

Self-Validation & Quality Control (QC): Reaction validation is achieved via Thin-Layer Chromatography (TLC) using a 5-10% MeOH/DCM solvent system. The secondary amine starting material will strongly stain with ninhydrin (appearing purple/pink), whereas the fully substituted tertiary amine product will not. Complete disappearance of the ninhydrin-active spot confirms successful alkylation.

Quantitative Data Synthesis

The following table summarizes the comparative reaction conditions and expected outcomes when functionalizing 4-methylpiperidine-4-carbonitrile across different therapeutic programs.

Reaction TypeElectrophile ClassSolventBaseTempTimeYield RangeTarget Application
SNAr Coupling Heteroaryl ChloridesEthanolDIPEA80 °C16-24 h80–99%ALDH1A1 Inhibitors (Cancer)[2]
N-Alkylation Alkyl/Amide ChloridesAcetonitrileK₂CO₃85 °C8 h50–75%T-Type Ca2+ Blockers (Pain)[3]
SNAr Coupling Isoindolin-1-one ChloridesDMFDIPEA80 °C5 daysVariableIKZF2 Degraders (Cancer)[4]

Pathway Dynamics & Workflows

SyntheticWorkflow A 4-Methylpiperidine-4-carbonitrile (Bifunctional Scaffold) B SNAr Amination (EtOH, DIPEA, 80°C) A->B Heteroaryl Chlorides C N-Alkylation (CH3CN, K2CO3, 85°C) A->C Alkyl Halides D ALDH1A1 Inhibitors (Yield: 80-99%) B->D E T-Type Ca2+ Blockers (Yield: 62%) C->E

Divergent synthetic workflows utilizing 4-methylpiperidine-4-carbonitrile.

BiologicalPathway A Piperidine-Derived Inhibitor B ALDH1A1 Enzyme A->B Competitive Binding C Aldehyde Oxidation B->C Normal Function E Cellular Sensitization & Apoptosis B->E Inhibition Pathway D Tumor Cell Survival C->D Promotes

Mechanism of action for piperidine-derived ALDH1A1 inhibitors in tumor suppression.

Sources

Method

Application Note: Laboratory Scale-Up Protocol for 4-Methylpiperidine-4-carbonitrile Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-Gram Laboratory Scale-Up Introduction & Mechanistic Rationale 4-Methylpiperidine-4-carbonitrile is an indispensable building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-Gram Laboratory Scale-Up

Introduction & Mechanistic Rationale

4-Methylpiperidine-4-carbonitrile is an indispensable building block in medicinal chemistry, frequently utilized in the synthesis of T-type calcium channel blockers, ALDH1A1 inhibitors 1, and p21-activated kinase 4 (PAK4) inhibitors 2.

The synthesis of 4,4-disubstituted piperidines requires precise control over competing nucleophilic sites. While direct methylation of unprotected 4-cyanopiperidine has been reported due to the higher acidity of the C4-H (pKa ~27) relative to the piperidine N1-H (pKa ~40) 3, scaling up this direct alkylation often results in trace N-alkylation and dialkylation impurities that are notoriously difficult to purge.

To establish a self-validating and highly reproducible system, this protocol utilizes a temporary tert-butyloxycarbonyl (Boc) protection strategy. The bulky Boc group provides steric hindrance and completely masks the nucleophilic nitrogen. Subsequent deprotonation with Lithium Diisopropylamide (LDA) at cryogenic temperatures generates a stable lithium enolate carbanion at C4, which undergoes a clean SN2 reaction with methyl iodide. Final deprotection with anhydrous HCl yields the product as a highly crystalline, stable hydrochloride salt.

Synthetic Workflow

SyntheticWorkflow A Step 1: N-Protection (Boc2O, Et3N, 0°C) B Step 2: α-Alkylation (LDA, MeI, -78°C) A->B C Step 3: Deprotection (HCl/Dioxane, 25°C) B->C D Step 4: Isolation (Ether Crystallization) C->D

Fig 1. Four-stage synthetic workflow for 4-methylpiperidine-4-carbonitrile hydrochloride.

Step-by-Step Laboratory Scale-Up Protocol

Step 1: Synthesis of N-Boc-4-cyanopiperidine (Protection)

Causality & Rationale: Masking the secondary amine prevents runaway N-methylation and directs the strong base exclusively to the C4 position in the subsequent step. Triethylamine (Et3N) acts as an acid scavenger to neutralize the system.

  • Setup: Charge a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel with 4-cyanopiperidine (100 g, 0.91 mol) and dichloromethane (DCM, 1.0 L).

  • Base Addition: Add Et3N (110 g, 1.09 mol, 1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Introduction: Dissolve di-tert-butyl dicarbonate (Boc2O, 218 g, 1.0 mol, 1.1 eq) in 200 mL DCM. Add this solution dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C to prevent rapid CO2 evolution.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 4 hours.

  • In-Process Control (IPC): Confirm reaction completion via TLC (Hexane:EtOAc 3:1, Ninhydrin stain). The primary amine spot (Rf ~0.1) must be completely consumed, validating the transition to the workup phase.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 300 mL) to remove unreacted amine, saturated NaHCO3 (300 mL), and brine (300 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-4-cyanopiperidine as a white solid.

Step 2: Cryogenic α-Methylation

Causality & Rationale: LDA is a non-nucleophilic strong base that quantitatively deprotonates the C4 position. Cryogenic temperatures (-78 °C) are critical; if the temperature rises above -60 °C before the electrophile is introduced, the carbanion may undergo Thorpe-Ziegler condensation with unreacted nitrile groups, destroying the yield.

Mechanism N1 N-Boc-4-cyanopiperidine N2 Lithium Enolate Intermediate (C4 Carbanion) N1->N2 LDA, -78°C N3 SN2 Attack on MeI N2->N3 MeI addition N4 N-Boc-4-cyano-4-methylpiperidine N3->N4 LiI elimination

Fig 2. Mechanistic pathway of the cryogenic α-alkylation step via a lithium enolate intermediate.

  • LDA Generation: Purge a 3 L oven-dried, 3-neck flask with argon. Charge with anhydrous tetrahydrofuran (THF, 1.2 L) and diisopropylamine (DIPA, 97.5 g, 0.96 mol, 1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 384 mL, 0.96 mol, 1.1 eq) dropwise over 45 minutes. Stir for 30 minutes.

  • Enolate Formation: Dissolve the N-Boc-4-cyanopiperidine (from Step 1) in 300 mL anhydrous THF. Add this dropwise to the LDA mixture over 1 hour, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 137 g, 0.96 mol, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

  • IPC: Quench a 0.5 mL aliquot in MeOH. Analyze via LC-MS to confirm the mass shift from the starting material (m/z 211) to the methylated product (m/z 225).

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl (500 mL). Extract with ethyl acetate (3 x 500 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Step 3: Acidic Deprotection & Salt Formation

Causality & Rationale: Utilizing anhydrous 4M HCl in 1,4-dioxane cleanly cleaves the Boc group while simultaneously precipitating the product as a hydrochloride salt. This acts as a built-in purification mechanism, leaving organic-soluble impurities in the mother liquor.

  • Setup: Dissolve the crude N-Boc-4-cyano-4-methylpiperidine in 1,4-dioxane (500 mL) in a 2 L flask.

  • Deprotection: Cool to 10 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (585 mL, 2.34 mol, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 6 hours. A dense white precipitate will form as the deprotection proceeds.

  • IPC: Monitor the mother liquor by HPLC. The reaction is deemed complete when the starting material peak area is <1.0%.

  • Isolation: Add diethyl ether (500 mL) to fully crash out the salt. Filter the white solid under a nitrogen blanket (the salt can be slightly hygroscopic). Wash the filter cake with cold diethyl ether (2 x 200 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours to afford 4-methylpiperidine-4-carbonitrile hydrochloride.

Quantitative Data & Quality Control

To ensure this protocol acts as a self-validating system, compare your batch against the standardized metrics in Table 1. Deviations >5% in expected yield indicate a process failure requiring troubleshooting.

StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Marker (1H NMR, CDCl3/D2O)
1N-Boc-4-cyanopiperidine94 - 97%> 98.0%1.45 ppm (s, 9H, Boc group)
2N-Boc-4-cyano-4-methylpiperidine85 - 89%> 97.0%1.35 ppm (s, 3H, C4-CH3)
34-Methylpiperidine-4-carbonitrile HCl90 - 95%> 99.5%Absence of 1.45 ppm (Complete Boc cleavage)

Causality & Troubleshooting

  • Issue: Low yield in Step 2 (Alkylation).

    • Causality: Moisture in the THF or incomplete LDA formation quenches the carbanion before MeI addition.

    • Solution: Ensure THF water content is strictly <50 ppm via Karl Fischer titration prior to use. Always titrate n-BuLi concentration before generating LDA.

  • Issue: Discoloration (yellow/brown tint) of the final HCl salt.

    • Causality: Oxidation of trace impurities during the ether precipitation, or the presence of peroxides in the ethereal solvent.

    • Solution: Perform the final filtration under an inert argon/nitrogen atmosphere and ensure the diethyl ether is freshly tested to be peroxide-free.

  • Issue: Detection of dialkylated impurities.

    • Causality: Poor temperature control during MeI addition.

    • Solution: Strictly maintain the internal temperature below -70 °C during the electrophile addition to ensure the kinetic enolate does not equilibrate.

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity.Journal of Medicinal Chemistry - ACS Publications (2018).
  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer.PMC (2024).
  • Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain in mice.Arkivoc (2019).

Sources

Method

Safe handling and storage protocols for 4-Methylpiperidine-4-carbonitrile hydrochloride

Abstract This document provides detailed application notes and safety protocols for the handling and storage of 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and safety protocols for the handling and storage of 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6). As a specialized chemical intermediate, its safe utilization is paramount for research and development success. These guidelines are formulated for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the compound's chemical nature. The protocols herein are synthesized from the known hazards of piperidine derivatives, nitrile-containing compounds, and hydrochloride salts, providing a comprehensive safety framework in the absence of a complete, formally published Safety Data Sheet (SDS).

Introduction and Scientific Context

4-Methylpiperidine-4-carbonitrile hydrochloride is a heterocyclic compound featuring a piperidine ring, a quaternary carbon with a methyl group, and a nitrile functional group. It is supplied as a hydrochloride salt to improve stability and handling characteristics. The piperidine scaffold is a privileged structure in medicinal chemistry, and the nitrile group serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or amides. This makes the compound a valuable building block in the synthesis of complex molecular architectures for novel therapeutic agents.

The causality behind its utility is also the source of its potential hazards. The piperidine nitrogen imparts basicity and potential corrosivity, while the nitrile group introduces risks associated with cyanide-like toxicity, especially under harsh conditions (e.g., strong acids, high heat) that could liberate hydrogen cyanide. The hydrochloride salt form indicates that the material is acidic in solution and can be corrosive. Therefore, all handling and storage protocols must be designed to mitigate these intrinsic chemical properties.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 4-Methylpiperidine-4-carbonitrile hydrochloride, the assessment must consider the hazards of the parent piperidine structure, the nitrile functional group, and its hydrochloride salt form.

Known Hazard Profile:

Based on supplier information and data from structurally analogous compounds, 4-Methylpiperidine-4-carbonitrile hydrochloride is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

This profile is consistent with related piperidine carbonitrile hydrochlorides, which also exhibit acute toxicity, skin, and eye irritation[2][3][4][5]. Furthermore, the parent compound, 4-methylpiperidine, is classified as a highly flammable liquid, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[6].

Risk Assessment Workflow

The following diagram outlines the mandatory risk assessment workflow that must be completed before any experimental work begins.

RiskAssessment Figure 1: Risk Assessment Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_mitigation Phase 2: Mitigation Strategy cluster_emergency Phase 3: Emergency Preparedness A Identify Compound: 4-Methylpiperidine-4-carbonitrile HCl B Review Known Hazards: - Acute Toxicity (Oral, Inhalation) - Skin/Eye Irritation - Potential for Flammability/Corrosivity (analogs) A->B C Assess Experimental Scale: (mg, g, kg) B->C D Define Engineering Controls: - Chemical Fume Hood (Mandatory) - Emergency Shower/Eyewash Access C->D E Select Personal Protective Equipment (PPE): - Nitrile Gloves (min. 0.3mm) - Safety Goggles & Face Shield - Flame-Retardant Lab Coat D->E F Identify Incompatible Materials: - Strong Oxidizing Agents - Strong Acids & Bases E->F G Review Spill Protocol: - Absorbent Material - Neutralization (for acidic nature) - Waste Containment F->G H Confirm First Aid Procedures: - Skin/Eye Flushing (15 min) - Fresh Air for Inhalation - Seek Immediate Medical Attention G->H I Verify Waste Disposal Route: - Labeled Hazardous Waste Container - Institutional EHS Guidelines H->I J EXPERIMENT START I->J Proceed with Experiment

Caption: Figure 1: Risk Assessment Workflow.

Summary of Safety Data

The following table summarizes key safety and physical property information, synthesized from data on 4-methylpiperidine and other close analogs. This data must be used for risk assessment and experimental planning.

ParameterValue / InformationSource Analogs
GHS Hazard Codes H302, H315, H319, H332, H335Target Compound[1]
Signal Word WarningTarget Compound[1]
Appearance White to off-white solid (expected)General for hydrochloride salts
Molecular Formula C₇H₁₃ClN₂[1]
Molecular Weight 160.64 g/mol [1]
Boiling Point ~124 °C (for free base)4-Methylpiperidine
Flash Point ~13 °C / 55.4 °F (for free base)4-Methylpiperidine
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides.4-Methylpiperidine[6]

Safe Handling Protocols

Adherence to strict handling protocols is non-negotiable. The combination of acute toxicity, corrosivity, and potential flammability (based on the free base) necessitates multiple layers of protection.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-Methylpiperidine-4-carbonitrile hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is critical to prevent inhalation of airborne particles.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber (minimum thickness >0.3 mm), must be worn.[8] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a respirator with an appropriate cartridge (e.g., Type A for organic vapors) should be used by trained emergency responders.[8]

Experimental Workflow Protocol

The following diagram illustrates the standard workflow for handling the solid compound.

HandlingWorkflow Figure 2: Solid Compound Handling Workflow start Start: Prepare Workspace A Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) start->A B Verify Fume Hood Operation A->B C Assemble Equipment (Spatula, Weigh Paper, Glassware) B->C D Transfer Compound from Storage (Keep container closed) C->D E Weigh Solid Inside Fume Hood - Use anti-static weigh boat - Minimize dust generation D->E F Transfer to Reaction Vessel E->F G Clean Equipment Immediately - Rinse with appropriate solvent - Collect rinsate as hazardous waste F->G H Securely Close Primary Container G->H I Return to Storage H->I end End: Decontaminate & Doff PPE I->end

Caption: Figure 2: Solid Compound Handling Workflow.

Storage Protocols

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Location: Store in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[9] The storage location should be away from heat, sparks, and open flames.[6][9]

  • Segregation: Store segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[6] Do not store with flammable liquids unless the area is specifically designed for multiple hazard classes.

  • Atmosphere: Based on supplier recommendation, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is advised to maximize shelf life and prevent degradation.[1]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate personnel from the affected area, except for those trained to handle the spill.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse the powder.

  • Contain: For a small spill, gently cover with an inert absorbent material like sand, diatomaceous earth, or a commercial spill kit absorbent.[6][7] Do not use combustible materials like sawdust.

  • Cleanup: Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the institutional Environmental Health and Safety (EHS) office.

First Aid

Immediate and decisive action is critical in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[8][7] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9][7] Danger of gastric perforation exists.[6][7] Seek immediate medical attention immediately.

Waste Disposal

All waste containing 4-Methylpiperidine-4-carbonitrile hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[6]

References

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. [Link]

  • 4-(methoxymethyl)piperidine-4-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). ALFA AESAR. [Link]

  • Safety data sheet: Piperidine. (2022, September 14). CPAChem. [Link]

  • 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride. PubChem. [Link]

  • 4-ethylpiperidine-4-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • piperidine-4,4-dicarbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with 4-Methylpiperidine-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and medicinal chemists working with 4-methylpiperidine-4-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and medicinal chemists working with 4-methylpiperidine-4-carbonitrile . While the piperidine nitrogen is a robust nucleophile, secondary amines present unique steric and electronic challenges during amide bond formation. Furthermore, handling this specific building block requires precise stoichiometric control to prevent reaction stalling and byproduct formation.

System Overview & Mechanistic Principles

Amide bond formation does not occur spontaneously at ambient temperatures; it requires the conversion of the carboxylic acid into a highly reactive electrophilic intermediate[1]. For secondary aliphatic amines like 4-methylpiperidine-4-carbonitrile, uronium-based reagents (e.g., HATU, COMU) are generally preferred over traditional carbodiimides (e.g., EDC) due to their superior kinetics and ability to drive sterically hindered couplings[2].

However, the use of highly reactive uronium reagents introduces the risk of guanidinylation . If the secondary amine encounters the uronium salt before the carboxylic acid is fully activated, the amine will attack the electrophilic carbon of the coupling reagent, forming a dead-end guanidinium byproduct[2]. Therefore, the order of addition in your experimental setup is not merely a procedural step—it is a strict mechanistic necessity.

Standard Operating Procedure (SOP): HATU-Mediated Coupling

This self-validating protocol is engineered to maximize conversion while suppressing side reactions.

  • Step 1: Acid Pre-Activation

    • Action: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 10 minutes.

    • Causality: HATU converts the acid into a highly electrophilic OAt active ester.

    • Self-Validation: The solution typically transitions to a pale yellow color within minutes, visually confirming the generation of the active ester.

  • Step 2: Amine Free-Basing

    • Action: In a separate vial, suspend 4-methylpiperidine-4-carbonitrile hydrochloride (1.2 eq) in DMF. Add DIPEA (1.2 eq) and sonicate for 2 minutes.

    • Causality: This building block is commercially supplied as a hydrochloride salt. A protonated amine is non-nucleophilic; it must be liberated prior to coupling.

  • Step 3: Amide Coupling

    • Action: Transfer the free amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

    • Causality: Adding the amine after the acid is fully activated prevents the amine from directly attacking the HATU reagent, thereby avoiding guanidinylation.

  • Step 4: Workup & Purification

    • Action: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Causality: The 5% LiCl wash is critical; lithium ions coordinate with DMF, drastically increasing its aqueous partition coefficient and ensuring it is completely removed from the organic layer.

Troubleshooting Guide & FAQs

Q: My reaction stalled at 50% conversion, and adding more HATU didn't help. What happened? A: You likely have incomplete salt neutralization. 4-Methylpiperidine-4-carbonitrile is supplied as a hydrochloride salt. If you only added 2.0 equivalents of DIPEA total to the reaction, 1.0 equivalent is immediately consumed by the HCl salt. This leaves only 1.0 equivalent for the coupling mechanism, which is insufficient to maintain the catalytic cycle and deprotonate the carboxylic acid. Corrective Action: Always use a minimum of 3.0 equivalents of DIPEA when using amine hydrochloride salts (1.0 eq to liberate the free base, + 2.0 eq for the coupling mechanism)[2].

Q: I am seeing a major byproduct with a mass of[M+148]+. What is this? A: This is the guanidinium byproduct. It results from the direct nucleophilic attack of 4-methylpiperidine-4-carbonitrile on the electrophilic carbon of the HATU reagent[2]. Secondary amines are particularly susceptible to this side reaction if the order of addition is incorrect. Corrective Action: Enforce a strict pre-activation protocol. Mix the carboxylic acid, base, and HATU for at least 5–10 minutes before introducing the amine.

Q: My carboxylic acid contains an alpha-chiral center, and I am observing epimerization. How can I suppress this? A: Highly active uronium reagents like HATU can promote oxazolone formation, leading to rapid racemization or epimerization of alpha-chiral acids[1]. Corrective Action: Switch your base from DIPEA to a less basic, sterically hindered alternative like 2,4,6-trimethylpyridine (TMP). Alternatively, change the coupling reagent entirely to propylphosphonic anhydride (T3P), which is renowned for maintaining chiral integrity, especially in large-scale pharmaceutical synthesis[3].

Q: Will the cyano group on the piperidine ring interfere with the coupling? A: No. The cyano group at the C4 position is electronically isolated enough from the C1 nitrogen that its inductive electron-withdrawing effect is negligible. Furthermore, aliphatic nitriles are highly stable to the mild basic conditions of standard amide couplings and will not undergo hydrolysis during the NaHCO₃ workup.

Quantitative Data: Reagent Selection Matrix

Use the following empirical data to select the optimal coupling reagent based on your specific substrate constraints.

Coupling ReagentRecommended BaseSolventTypical Reaction TimeExpected YieldEpimerization RiskGuanidinylation Risk
HATU DIPEADMF2–4 h>85%ModerateHigh (if added incorrectly)
EDC/HOBt DIPEADCM12–18 h50–70%LowNone
T3P (50% in EtOAc)Et₃NEtOAc4–8 h75–90%Very LowNone
COMU TMPDMF1–2 h>90%LowModerate

Visualizations

Workflow Step1 1. Salt Free-Basing Neutralize HCl salt with DIPEA Step3 3. Amide Coupling Add free amine to active ester Step1->Step3 Step2 2. Acid Activation Mix R-COOH, HATU, DIPEA in DMF Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Step3->Step4 Step5 5. Workup & Purification 5% LiCl wash, extraction, column Step4->Step5

Step-by-step experimental workflow for secondary amine amide coupling.

HATU_Mechanism A Carboxylic Acid C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt Active Ester C->E Activation D HATU Reagent D->E H Guanidino Byproduct (Side Reaction) D->H G Target Amide E->G Aminolysis F 4-Methylpiperidine- 4-carbonitrile F->D Direct Attack (Incorrect Order) F->G

Mechanistic pathway of HATU coupling highlighting the guanidinylation side reaction.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Sources

Optimization

Minimizing side reactions and byproducts when using 4-Methylpiperidine-4-carbonitrile

Welcome to the Technical Support Center for 4-Methylpiperidine-4-carbonitrile (also known as 4-cyano-4-methylpiperidine). As a bifunctional, rigid scaffold, this compound is heavily utilized in the design of T-type calci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methylpiperidine-4-carbonitrile (also known as 4-cyano-4-methylpiperidine). As a bifunctional, rigid scaffold, this compound is heavily utilized in the design of T-type calcium channel inhibitors, ALDH1A1 inhibitors, and PAK4 allosteric modulators[1][2][3]. However, its dual reactive sites (the secondary amine and the nitrile group) and its sterically hindered 1,4-disubstitution pattern often lead to unwanted side reactions, such as N-alkylation, dimerization, and incomplete coupling.

This guide is designed by application scientists to help you troubleshoot these specific chemical bottlenecks, understand the mechanistic causality behind them, and implement self-validating protocols to maximize your yields.

I. Reaction Workflow & Strategic Functionalization

PiperidineWorkflow N1 4-Cyanopiperidine (Starting Material) N2 N-Protection (Boc2O) Blocks N-alkylation N1->N2 Step 1 N3 C4-Deprotonation (LiHMDS) & Methylation (MeI) N2->N3 Step 2 N4 1-Boc-4-methylpiperidine-4-carbonitrile N3->N4 -78°C to RT N5 Deprotection (HCl/Dioxane) Yields free amine salt N4->N5 Step 3 N6 4-Methylpiperidine-4-carbonitrile (Core Scaffold) N5->N6 Quantitative N7 Nitrile Reduction (CoCl2/NaBH4) Avoids Dimerization N6->N7 Pathway A N8 SNAr/Amidation (DIPEA, Heat) Overcomes Steric/Salt Issues N6->N8 Pathway B

Workflow for the synthesis and functionalization of 4-Methylpiperidine-4-carbonitrile.

II. Troubleshooting Guides & FAQs

Q1: How do I prevent N-methylation when synthesizing 4-methylpiperidine-4-carbonitrile from 4-cyanopiperidine? A1: The selectivity between C-alkylation and N-alkylation is dictated by pKa differences and steric availability. The C4-H (adjacent to the cyano group) is highly acidic (pKa ~27) compared to the N1-H (pKa ~40)[1]. While deprotonation with Lithium diisopropylamide (LDA) followed by methyl iodide addition preferentially yields the C4-methylated product (~74% yield), N-methylation still occurs as a competitive side reaction due to the high nucleophilicity of the unprotected secondary amine[1]. To completely eliminate N-alkylation, you must install an N-Boc protecting group prior to methylation. Deprotonation of 1-Boc-4-cyanopiperidine with Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C, followed by MeI addition, ensures exclusive C4-methylation[4].

Q2: During the reduction of the nitrile group, I am observing significant secondary amine (dimer) formation or incomplete reduction to an aldehyde. How can I control this? A2: The reduction of the nitrile proceeds via a highly reactive imine intermediate. If the reduction is too slow, the newly formed primary amine can attack the unreduced imine, forming a secondary amine dimer.

  • To isolate the aldehyde: Use diisobutylaluminium hydride (DIBAL-H) at -78 °C. This intentionally halts the reduction at the imine stage, which upon aqueous workup yields 1-Boc-4-formyl-4-methylpiperidine[5].

  • To isolate the primary amine: Avoid standard catalytic hydrogenation. Instead, utilize the Cobalt(II) chloride/Sodium borohydride (CoCl2/NaBH4) system. This method generates a transient cobalt boride catalyst that rapidly reduces the nitrile under mild conditions, minimizing the lifetime of the imine intermediate and suppressing dimerization[1].

Q3: When attempting an SNAr displacement or cross-coupling reaction with the piperidine nitrogen, my yields are low. Is the 4-methyl group causing steric hindrance? A3: While the 1,4-disubstitution pattern locks the piperidine ring into a rigid chair conformation, the primary cause of low yield is usually improper handling of the hydrochloride salt. 4-Methylpiperidine-4-carbonitrile is typically supplied or synthesized as an HCl salt to prevent oxidative degradation and polymerization[6]. For successful SNAr reactions (e.g., coupling with quinoline or pyrimidine derivatives), you must use a large excess (2.5–3.0 equivalents) of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Running the reaction in a polar solvent like ethanol or DMF in a sealed tube at 80–110 °C ensures the nitrogen is fully free-based and reactive[2][7].

III. Quantitative Reaction Data & Byproduct Profiles

Reaction TypeReagents & ConditionsTarget Product YieldMajor Byproduct RiskMitigation Strategy
C4-Methylation (Unprotected) LDA (1 eq), MeI (1 eq), THF, -78 °C4-Cyano-4-methylpiperidine (~74%)N-methylated piperidineUse N-Boc protection prior to methylation[1].
C4-Methylation (Protected) LiHMDS (2.2 eq), MeI (1 eq), THF, -78 °C1-Boc-4-methylpiperidine-4-carbonitrile (>90%)Over-alkylationMaintain strict -78 °C; add MeI dropwise[4].
Nitrile Reduction (to Aldehyde) DIBAL-H (1.5 eq), Toluene, -78 °C1-Boc-4-formyl-4-methylpiperidine (High)Over-reduction to alcoholQuench at low temp; avoid excess DIBAL-H[5].
SNAr N-Alkylation Aryl halide, DIPEA (3 eq), EtOH, 80 °CN-Aryl-4-methylpiperidine-4-carbonitrile (80-99%)Unreacted starting materialUse sealed tube; ensure HCl salt is fully neutralized[2].

IV. Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Boc-4-methylpiperidine-4-carbonitrile

Objective: Achieve exclusive C4-methylation without N-alkylation.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq, e.g., 0.500 g, 2.38 mmol) in anhydrous THF (15 mL) to achieve a ~0.15 M concentration[4].

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LiHMDS (1.0 M in THF, 2.2 eq) dropwise over 15 minutes. Stir at -78 °C for 20 minutes to ensure complete enolate formation[4].

  • Alkylation: Add iodomethane (MeI, 1.0 eq) dropwise.

    • Causality Note: Adding exactly 1.0 eq prevents over-alkylation or methylation at secondary sites. The bulky Boc group and the low temperature prevent any competing reactions at the nitrogen center.

  • Propagation: Slowly warm the reaction mixture to room temperature over 2 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. The crude product is typically pure enough for immediate deprotection.

Protocol 2: SNAr Coupling of 4-Methylpiperidine-4-carbonitrile HCl Salt

Objective: Overcome salt-induced low yields and steric hindrance during N-arylation.

  • Free-basing: Suspend 4-methylpiperidine-4-carbonitrile hydrochloride (1.2 eq) in anhydrous Ethanol or DMF[2]. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality Note: The large excess of DIPEA is critical to fully neutralize the HCl salt and prevent the basic piperidine nitrogen from re-protonating during the reaction, which would render it non-nucleophilic.

  • Coupling: Add the electrophile (e.g., heteroaryl chloride, 1.0 eq).

  • Heating: Seal the reaction vessel and heat to 80 °C for 8-24 hours[2].

  • Validation: Analyze an aliquot via LC-MS. The mass ion (ES+) should correspond to the coupled product without the chlorine isotope pattern. For example, successful coupling will show a clean [M+H]+ peak confirming the displacement of the halogen[4].

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer thoroughly with brine to remove residual DMF/EtOH and DIPEA.

V. References

1.[4] AMINOBENZOQUINAZOLINONE M1 RECEPTOR POSITIVE ALLOSTERIC MODULATORS - European Patent Office - EP 2515656 B1. googleapis.com. URL: 2. 4-methylpiperidine-4-carbonitrile hydrochloride | 948894-26-6. sigmaaldrich.com. URL: 3.[1] Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain in mice. arkat-usa.org. URL: 4.[2] Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity | Journal of Medicinal Chemistry. acs.org. URL: 5.[6] 4-methylpiperidine-4-carbonitrile hydrochloride (C7H12N2) - PubChemLite. uni.lu. URL: 6.[3] Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. nih.gov. URL: 7.[5] 1-Boc-4-Formyl-4-methylpiperidine | 189442-92-0 | Benchchem. benchchem.com. URL: 8.[7] PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 3753941 A1. epo.org. URL:

Sources

Troubleshooting

Preventing degradation of 4-Methylpiperidine-4-carbonitrile during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing yield drops, unexpected side products, or reagent spoilage when working with bifunctional bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing yield drops, unexpected side products, or reagent spoilage when working with bifunctional building blocks.

4-Methylpiperidine-4-carbonitrile (CAS: 948894-26-6 for the HCl salt; 948988-53-2 for the free base) is a highly versatile scaffold, but its dual functionality—an electrophilic nitrile group and a nucleophilic secondary amine—makes it inherently unstable under ambient conditions. To ensure the integrity of your downstream syntheses, we must shift from passive storage to active, mechanistically grounded preservation strategies.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind degradation and provide self-validating protocols to secure your inventory.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. 4-Methylpiperidine-4-carbonitrile is susceptible to two primary degradation vectors:

  • Nitrile Hydrolysis (Moisture-Driven): The electrophilic carbon of the nitrile group is vulnerable to nucleophilic attack by water. This process forms an imidic acid intermediate, which rapidly tautomerizes into a primary amide[1]. In the free base form, the secondary amine of the piperidine ring can act as a local base, auto-catalyzing this hydrolysis.

  • Amine Oxidation & CO2 Scrubbing (Atmosphere-Driven): Secondary amines are highly reactive toward atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, or nitrones[2]. Furthermore, aliphatic amines readily absorb ambient carbon dioxide (CO2) to form viscous carbamate salts.

Degradation cluster_0 Moisture Exposure cluster_1 Atmospheric Exposure Compound 4-Methylpiperidine- 4-carbonitrile Hydrolysis Nitrile Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis + H2O Oxidation Amine Oxidation (O2 exposure) Compound->Oxidation + O2 CO2 CO2 Absorption Compound->CO2 + CO2 Amide Primary Amide Degradant Hydrolysis->Amide Noxide N-oxide / Nitrone Degradant Oxidation->Noxide Carbamate Carbamate Salt Degradant CO2->Carbamate

Diagram 1: Primary degradation pathways of 4-Methylpiperidine-4-carbonitrile via moisture and air.

Troubleshooting FAQs

Q1: My 4-Methylpiperidine-4-carbonitrile free base has turned from a clear liquid into a viscous, yellow syrup. Can I still use it? A: No, this material is compromised. The yellowing indicates that the secondary amine has undergone oxidation to form nitrones[2]. The increased viscosity is a classic symptom of carbamate salt formation caused by the amine absorbing atmospheric CO2. Corrective Action: Discard the compromised batch. For future batches, if you do not need the free base immediately, purchase or convert the material into its hydrochloride (HCl) salt. The protonated amine in the HCl salt is non-nucleophilic, preventing both oxidation and CO2 absorption.

Q2: My downstream Grignard addition to the nitrile is failing, and LC-MS shows a mass corresponding to M+18. What happened? A: Your nitrile has undergone partial hydrolysis to a primary amide (+18 Da for the addition of H2O)[1]. Because organometallic reagents like Grignards are highly sensitive to active protons, the primary amide (and any residual water) is quenching your reagent before the desired addition can occur. Corrective Action: Perform a Karl Fischer titration to check for water content. If the material is hydrolyzed, it must be re-purified (e.g., via flash chromatography) or discarded. Implement the strict anhydrous storage protocol detailed in Section 3.

Q3: Is it better to store this compound at 2-8°C or -20°C? A: It depends on the salt form and the duration of storage. The HCl salt is generally stable at 2-8°C under an inert atmosphere[3]. However, if you are storing the free base, or if you plan to store the material for longer than 3 months, it must be kept at -20°C in amber vials under argon to suppress the kinetics of oxidation and hydrolysis[4].

Self-Validating Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee trustworthiness in your workflows, do not rely on assumptions. Use the following self-validating protocol to process and store new batches of 4-Methylpiperidine-4-carbonitrile.

Step-by-Step Methodology:
  • Atmosphere Validation: Transfer the bulk reagent into a glovebox.

    • Validation: Check the glovebox environmental sensors. Do not open the reagent bottle until O2 levels are <1 ppm and H2O levels are <1 ppm.

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials.

    • Causality: Repeated freeze-thaw cycles and repeated atmospheric exposure of a master bottle introduce condensation, accelerating nitrile hydrolysis[1]. Single-use aliquots eliminate this risk.

  • Sealing & Mass Profiling: Seal each vial with a PTFE-lined cap (PTFE provides a superior moisture barrier compared to standard silicone septa). Wrap the cap junction tightly with Parafilm.

    • Validation: Weigh each sealed vial on an analytical balance to 4 decimal places. Write this "Dry Mass" directly on the vial label.

  • Secondary Containment: Place the aliquots into a secondary vacuum desiccator or a sealed Mylar bag containing indicating Drierite (desiccant).

    • Validation: Indicating Drierite is blue when active and turns pink when exhausted. If the desiccant turns pink during storage, the secondary containment has failed and must be replaced immediately.

  • Temperature Control: Transfer the secondary container to a monitored freezer (-20°C)[4].

  • Pre-Use Verification: Before using an aliquot in a reaction, allow it to warm to room temperature before opening to prevent condensation.

    • Validation: Re-weigh the vial. If the mass has increased by >0.1% from the recorded "Dry Mass", the seal was compromised, and the material should be tested via IR spectroscopy (look for the loss of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad C=O amide stretch at ~1650 cm⁻¹) before use.

Workflow Start Receipt of Bulk Material Glovebox Transfer to Glovebox (Validate O2/H2O < 1 ppm) Start->Glovebox Aliquoting Aliquot into Amber Vials (Single-use volumes) Glovebox->Aliquoting Prevent oxidation Sealing Seal with PTFE Caps (Record Baseline Mass) Aliquoting->Sealing Desiccator Place in Secondary Container (Add Indicating Desiccant) Sealing->Desiccator Double moisture protection Storage Store at -20°C (Monitor Temp Logs) Desiccator->Storage

Diagram 2: Self-validating aliquoting and storage workflow for sensitive bifunctional reagents.

Quantitative Stability and QC Metrics

To assist in your inventory management, summarize your expected shelf life and required Quality Control (QC) checks using the table below.

Compound FormStorage TempAtmospherePrimary Degradation RiskExpected Shelf LifeRequired QC Validation Method
Free Base Ambient (20°C)AirRapid oxidation, CO2 absorption< 1 WeekVisual (Yellowing/Viscosity), NMR
Free Base -20°CArgonSlow oxidation, Nitrile hydrolysis3 - 6 MonthsMass tracking, IR (Amide peak)
HCl Salt 2-8°CArgonNitrile hydrolysis (if wet)12 - 18 MonthsMass tracking, Karl Fischer
HCl Salt -20°CArgonNegligible> 24 MonthsMass tracking

Table 1: Comparative stability profiles and recommended validation metrics for 4-Methylpiperidine-4-carbonitrile.

References

  • 4-Methylpiperidine-4-carbonitrile hydrochloride | 948894-26-6 - MilliporeSigma. sigmaaldrich.com.
  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase) - PMC. nih.gov.
  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis - RSC Publishing. rsc.org.
  • Ethyl 1-Boc-4-methyl-4-piperidineacetate|1772585-44-0 - Benchchem. benchchem.com.
  • PIPERIDINE - Ataman Kimya. atamanchemicals.com.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-Methylpiperidine-4-carbonitrile Hydrochloride

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that the integrity of your small-molecule building blocks dictates the success of your downstream synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that the integrity of your small-molecule building blocks dictates the success of your downstream synthesis. 4-Methylpiperidine-4-carbonitrile hydrochloride is a highly versatile scaffold, but its synthesis—typically proceeding via the reductive cyanation of 1-Boc-4-piperidone using TosMIC, followed by alkylation and deprotection [1, 2]—is prone to specific trace impurities.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your batch meets the rigorous purity standards required for pharmaceutical applications [3].

Mechanistic Workflow & Impurity Mapping

To effectively remove impurities, we must first understand their origin. The diagram below illustrates the standard synthetic workflow and the exact stages where critical impurities are generated.

ImpurityPathway SM 1-Boc-4-piperidone (Starting Material) Step1 TosMIC / Base (Reductive Cyanation) SM->Step1 Int1 1-Boc-4-cyanopiperidine (Intermediate 1) Step1->Int1 Imp1 p-Toluenesulfinic acid (Impurity A) Step1->Imp1 Step2 MeI / LDA (Alkylation) Int1->Step2 Int2 1-Boc-4-methylpiperidine- 4-carbonitrile Step2->Int2 Imp2 Des-methyl analog (Impurity B) Step2->Imp2 Step3 Anhydrous HCl (Deprotection) Int2->Step3 Product 4-Methylpiperidine-4- carbonitrile HCl Step3->Product Imp3 Amide derivative (Impurity C) Step3->Imp3

Synthesis workflow and impurity generation pathways for 4-Methylpiperidine-4-carbonitrile HCl.

Quantitative Impurity Profiling & Resolution Matrix

ImpurityOrigin / CausalityAnalytical DetectionResolution Strategy
Des-methyl analog Incomplete C4-alkylationLC-MS: [M+H]⁺ 111.1Chromatographic separation at the Boc-protected stage.
p-Toluenesulfinic acid TosMIC byproduct¹H NMR: 7.3–7.8 ppm (Ar-H)Rigorous basic aqueous workup (1M NaOH) post-cyanation.
4-Methylpiperidine-4-carboxamide Nitrile hydrolysisIR: Strong C=O stretch ~1650 cm⁻¹Strictly anhydrous deprotection conditions (HCl in Dioxane).
Inorganic Salts (NaCl/KCl) Neutralization / WorkupAsh test / Ion ChromatographyHot filtration and binary solvent recrystallization.

Troubleshooting FAQs

Q: My final 4-Methylpiperidine-4-carbonitrile hydrochloride product shows a -14 Da mass shift in LC-MS. What is this and how do I remove it? A: A mass peak lacking a methyl group corresponds to the des-methyl impurity (4-piperidinecarbonitrile hydrochloride). Causality: The enolate formed at the C4 position during alkylation is sterically hindered. If methyl iodide (MeI) is added too quickly, or if the base (e.g., LDA) degrades, alkylation stalls. Resolution: Attempting to separate the des-methyl amine salt from the methylated amine salt is highly inefficient due to their nearly identical pKa values and solubility profiles. You must intervene earlier. Purify the intermediate via silica gel chromatography (EtOAc/Hexane gradient) before HCl deprotection.

Q: I am detecting sulfur-containing aromatic impurities in the NMR (multiplets around 7.3–7.8 ppm). Where do they come from? A: These are remnants of p-toluenesulfinic acid or unreacted TosMIC (Tosylmethyl isocyanide) [1]. Causality: During the TosMIC reductive cyanation, the tosyl group is expelled as p-toluenesulfinate. If the aqueous workup is insufficient, this weak acid carries over into the organic phase. Resolution: Perform a rigorous basic wash (saturated NaHCO₃ or 1M NaOH) of the organic layer during the extraction of the 1-Boc-4-cyanopiperidine intermediate. If the impurity persists into the final hydrochloride salt, resuspend the salt in a minimal amount of cold isopropanol and filter; sulfinate salts are generally more soluble in alcohols than the piperidine HCl salt.

Q: The product is slightly yellow and sticky instead of a free-flowing white powder. What went wrong during Boc deprotection? A: A sticky, hygroscopic product indicates the presence of hydrolysis byproducts (such as 4-methylpiperidine-4-carboxamide) or trapped excess moisture. Causality: The nitrile group is highly susceptible to partial hydrolysis if aqueous HCl is used, or if the anhydrous HCl solvent has absorbed atmospheric moisture. Resolution: Always use freshly titrated, strictly anhydrous HCl in 1,4-dioxane or diethyl ether. To salvage a sticky batch, triturate the crude material in anhydrous acetone. The acetone will dissolve the moisture and organic impurities, leaving the pure HCl salt as a white precipitate.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate thermodynamic and visual checkpoints that confirm the success of the purification in real-time.

Protocol A: Anhydrous Boc-Deprotection and Salt Precipitation

Self-validating mechanism: By utilizing a non-polar co-solvent system, the highly polar hydrochloride salt will spontaneously precipitate, driving the reaction to completion while excluding organic-soluble impurities in the mother liquor.

  • Preparation: Dissolve 1.0 eq of purified 1-Boc-4-methylpiperidine-4-carbonitrile in anhydrous 1,4-dioxane (5 mL/mmol) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 4.0 M HCl in 1,4-dioxane (10.0 eq). Note: Excess acid is required to ensure complete cleavage without stalling at the protonated Boc-intermediate.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The starting material spot must completely disappear before proceeding.

  • Precipitation: Add 10 volumes of anhydrous diethyl ether to the reaction mixture. Stir vigorously for 30 minutes.

    • Validation Checkpoint: A sudden, dense white precipitate serves as an internal visual indicator that the product has successfully crashed out.

  • Isolation: Filter the white precipitate rapidly through a sintered glass funnel under a blanket of nitrogen to prevent moisture absorption. Wash the filter cake with cold anhydrous ether (3 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Protocol B: Selective Recrystallization of the Hydrochloride Salt

Self-validating mechanism: The use of a binary solvent system (Ethanol/Ethyl Acetate) leverages the steep solubility curve of the piperidine HCl salt versus the flat solubility curve of organic impurities, ensuring high recovery only when the correct thermodynamic equilibrium is reached.

  • Dissolution: Suspend 1.0 g of crude 4-Methylpiperidine-4-carbonitrile hydrochloride in 5 mL of absolute ethanol. Heat to 75 °C until complete dissolution is achieved.

  • Hot Filtration: If any insoluble inorganic salts remain, perform a rapid hot filtration through a pre-warmed celite pad.

  • Anti-solvent Addition: While maintaining the solution at 70 °C, slowly add hot ethyl acetate (approx. 15–20 mL) dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 2 hours.

    • Validation Checkpoint: Well-defined, needle-like crystals should form. If an amorphous powder crashes out, the anti-solvent was added too rapidly, trapping impurities.

  • Harvesting: Cool the suspension to 0 °C for 1 hour to maximize yield. Filter and wash with cold ethyl acetate (2 x 5 mL), then dry under vacuum.

References

  • Title : Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) Source : Organic Reactions URL : [Link]

  • Title : Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels Source : Arkivoc URL :[Link]

Troubleshooting

Troubleshooting incomplete conversion of 4-Methylpiperidine-4-carbonitrile in organic synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific synthetic bottlenecks associated with 4-Methylpiperidine-4-carbonitrile (and its h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific synthetic bottlenecks associated with 4-Methylpiperidine-4-carbonitrile (and its hydrochloride salt, CAS 948894-26-6) [1].

This molecule is a highly valuable building block in drug discovery, particularly for synthesizing PAK4 inhibitors and T-type Ca²⁺ channel antagonists [2]. However, researchers consistently encounter low yields, incomplete conversions, or unwanted side reactions when attempting to functionalize the nitrile group. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Part 1: Mechanistic Overview – The Causality of Low Reactivity

To troubleshoot effectively, we must first understand the structural causality behind the molecule's stubborn reactivity:

  • Severe Steric Shielding at C4: The nitrile group is attached to a fully substituted quaternary carbon (C4). The presence of the piperidine ring system combined with the 4-methyl group creates a massive steric blockade. This physically obstructs the Bürgi-Dunitz trajectory required for bulky nucleophiles (like standard hydride sources or hydroxide ions) to attack the nitrile carbon.

  • Competing Basicity of N1: The secondary amine at the N1 position is highly basic and nucleophilic. If left unprotected, it will readily react with electrophilic reducing agents, coordinate to (and poison) transition metal catalysts, or form insoluble salts that crash out of solution.

Part 2: Troubleshooting FAQs

Q1: My reduction of the nitrile to a primary amine using LiAlH₄ is stalling at 20% conversion. How can I drive this to completion?

The Cause: Lithium aluminum hydride (LiAlH₄) delivers a nucleophilic hydride ( H− ). Because the C4 position is sterically hindered, the nucleophilic attack is kinetically highly disfavored, leading to recovered starting material. The Solution: Switch from a nucleophilic reducing agent to an electrophilic one. By mixing LiAlH₄ with AlCl₃ (typically in a 3:1 ratio), you generate Alane (AlH₃) in situ [4]. Alane is a strong Lewis acid. It first coordinates to the lone pair of the nitrile nitrogen. This coordination not only activates the nitrile but allows the hydride to be delivered intramolecularly, effectively bypassing the steric shield of the C4-methyl group.

Q2: I am trying to hydrolyze the nitrile to a primary amide, but I either get no reaction or over-hydrolysis to the carboxylic acid. What is the best approach?

The Cause: Standard acid or base-catalyzed hydrolysis of hindered nitriles requires extreme prolonged heating. These harsh conditions inevitably push the intermediate amide to hydrolyze further into the carboxylic acid, while also risking the degradation of the piperidine core. The Solution: Utilize the Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]). This platinum-based complex operates under entirely neutral conditions and is highly selective for nitrile hydration [3]. The mechanism involves the coordination of the nitrile to the Pt center, followed by an intramolecular nucleophilic attack by the hydroxyl group of the coordinated phosphinous acid ligand. It stops strictly at the primary amide stage without over-hydrolyzing [6].

Q3: I'm seeing complex mixtures and catalyst poisoning during catalytic hydrogenation (Raney Ni / Pd/C). How do I prevent this?

The Cause: The basic secondary amine (N1) of the piperidine ring coordinates strongly to the active sites of heterogeneous metal catalysts, poisoning them and halting the reduction. The Solution: You must mask the N1 amine prior to nitrile manipulation. Protect the secondary amine using a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. Once the N1 lone pair is delocalized into the protecting group's carbonyl, it loses its ability to poison the catalyst.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: High-Yield Reduction to Primary Amine via Alane (AlH₃)

Note: This protocol assumes the N1 position is already Boc-protected. Self-Validating Step: The formation of AlH₃ is confirmed by the transition of the suspension to a distinct grayish slurry.

  • Preparation: Flame-dry a 3-neck round-bottom flask under strictly anhydrous Argon.

  • Reagent Mixing: Suspend LiAlH₄ (3.0 equiv) in anhydrous diethyl ether (Et₂O) at 0 °C. Caution: Do not use THF or dioxane, as alane can cause dangerous polymerizations or sticky precipitates in these solvents [5].

  • Alane Generation: Slowly add anhydrous AlCl₃ (1.0 equiv) in Et₂O dropwise. Stir for 30 minutes at 0 °C to ensure complete generation of AlH₃ [4].

  • Substrate Addition: Add the N-Boc-4-methylpiperidine-4-carbonitrile (1.0 equiv) dissolved in Et₂O dropwise.

  • Reaction & Quench: Allow to warm to room temperature and stir for 2 hours. Quench very carefully at 0 °C using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to prevent violent hydrogen gas evolution and thermal runaway [5].

  • Isolation: Filter the granular aluminum salts through Celite, wash with Et₂O, and concentrate the filtrate to yield the primary amine.

Protocol B: Selective Hydration to Primary Amide via Parkins Catalyst
  • Setup: In a standard reaction vial, dissolve the N-protected 4-methylpiperidine-4-carbonitrile (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (1-5 mol%) [6]. No inert atmosphere is strictly required, as the catalyst is air-stable, though a nitrogen blanket is best practice.

  • Heating: Heat the mixture to 80 °C for 12–24 hours. Monitor via LC-MS.

  • Workup: Because the conditions are neutral, simply concentrate the mixture under reduced pressure to remove ethanol, extract with ethyl acetate, and purify via short-pad silica gel chromatography to isolate the pure primary amide [3].

Part 4: Data Presentation & Reagent Comparison

Transformation GoalStandard ReagentCommon Issue EncounteredOptimized Reagent / CatalystExpected Yield
Nitrile Primary Amine LiAlH₄ (Standard)Stalls at <20% due to C4 steric hindrance.AlH₃ (LiAlH₄ + AlCl₃ in Et₂O)75 - 85%
Nitrile Primary Amine H₂ / Raney NickelCatalyst poisoning by N1 amine.Boc-protection + H₂ / Raney Ni 80 - 90%
Nitrile Primary Amide H₂SO₄ / HeatOver-hydrolysis to carboxylic acid.Ghaffar-Parkins Catalyst (Neutral)>90%
Nitrile Carboxylic Acid NaOH / H₂O / RefluxDegradation of piperidine core.6M HCl / Reflux (Prolonged)60 - 70%

Part 5: Visualizations

Pathways SM 4-Methylpiperidine- 4-carbonitrile Prot N-Boc Protected Intermediate SM->Prot (Boc)2O, Et3N AmineFail Incomplete Reduction (LiAlH4 alone) Prot->AmineFail LiAlH4 AmineSucc Primary Amine (AlH3 / Raney Ni) Prot->AmineSucc LiAlH4/AlCl3 AmideFail Over-hydrolysis (Strong Acid/Base) Prot->AmideFail H2SO4 / Heat AmideSucc Primary Amide (Parkins Catalyst) Prot->AmideSucc [PtH{(PMe2O)2H}(PMe2OH)]

Reaction pathways and optimized reagents for overcoming steric hindrance in 4-Methylpiperidine-4-carbonitrile.

Troubleshooting Start Low Conversion of Nitrile? CheckN1 Is N1 Protected? Start->CheckN1 ProtectN1 Protect N1 (Boc/Cbz) to prevent poisoning CheckN1->ProtectN1 No ReactionType Reaction Type? CheckN1->ReactionType Yes Red Reduction ReactionType->Red Hyd Hydrolysis ReactionType->Hyd UseAlH3 Switch to AlH3 (LiAlH4 + AlCl3) Red->UseAlH3 Steric Block UsePt Use Parkins Catalyst (Neutral conditions) Hyd->UsePt Over-hydrolysis

Troubleshooting decision tree for resolving incomplete nitrile conversions.

References

  • Gunaratna, M. J. et al. "Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice". Arkivoc, 2019(3). Available at:[Link]

  • Cadierno, V. et al. "Synthetic Applications of the Parkins Nitrile Hydration Catalyst[PtH{(PMe2O)2H}(PMe2OH)]: A Review". MDPI, 2015. Available at: [Link]

  • Wünsch, B. and Geiger, C. "Reduction of Nitriles with Aluminum Hydrides". Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

  • Zelenin, A. K. et al. "Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile". ACS Chemical Health & Safety, 2020. Available at: [Link]

  • Turner, D. W. et al. "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst". Organic Syntheses, 2024. Available at: [Link]

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 4-Methylpiperidine-4-carbonitrile

Welcome to the technical support guide for the chromatographic analysis of 4-Methylpiperidine-4-carbonitrile. As a Senior Application Scientist, I have designed this resource to address the specific challenges you may en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-Methylpiperidine-4-carbonitrile. As a Senior Application Scientist, I have designed this resource to address the specific challenges you may encounter when developing and refining HPLC methods for this compound. 4-Methylpiperidine-4-carbonitrile is a polar, basic molecule, which presents a unique set of analytical hurdles, primarily poor retention on traditional reversed-phase columns and problematic peak shapes.

This guide is structured as a series of troubleshooting questions and in-depth answers, providing not just protocols, but the scientific rationale behind each step. Our goal is to empower you with the expertise to systematically diagnose issues and develop a robust, reliable separation method.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 4-Methylpiperidine-4-carbonitrile peak shows very little or no retention on my C18 column. How can I increase its retention time?

Answer:

This is a classic challenge associated with polar analytes in reversed-phase (RP) chromatography. The non-polar C18 stationary phase has a low affinity for your polar compound, causing it to elute at or near the solvent front (void volume). To enhance retention, we must increase the interaction between your analyte and the stationary phase.

Root Cause Analysis: The piperidine ring in your molecule contains a basic nitrogen atom. At neutral pH, this nitrogen is partially or fully protonated, making the molecule highly polar and water-soluble. It prefers to stay in the polar mobile phase rather than partition into the hydrophobic stationary phase.

Troubleshooting Workflow & Solutions:

G cluster_0 Initial Observation: Poor Retention cluster_1 Strategy 1: Modify Analyte Polarity (High pH) cluster_2 Strategy 2: Use Alternative Chromatography cluster_3 Strategy 3: Introduce Ion-Pairing Start Poor or No Retention on C18 High_pH Increase Mobile Phase pH (e.g., pH 9-10) using a pH-stable column Start->High_pH Recommended First Step HILIC Switch to Hydrophilic Interaction Chromatography (HILIC) Start->HILIC For Very Polar Analytes Ion_Pair Add an Ion-Pair Reagent (e.g., HFBA) to mobile phase Start->Ion_Pair If other methods fail or for specific selectivity High_pH_Result Analyte is neutralized (less polar), increasing hydrophobic interaction and retention. High_pH->High_pH_Result Mechanism HILIC_Result Analyte partitions into aqueous layer on polar stationary phase. High organic mobile phase. HILIC->HILIC_Result Mechanism Ion_Pair_Result Forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and retention. Ion_Pair->Ion_Pair_Result Mechanism

Detailed Protocols:

  • High-pH Reversed-Phase Chromatography (Recommended Approach): The most effective way to increase retention for a basic compound is to work at a high pH where the molecule is in its neutral, free-base form.[1][2] This significantly increases its hydrophobicity.

    • Prerequisite: You MUST use a column specifically designed for high-pH stability (e.g., a hybrid particle or bonded-silica column). Standard silica columns will rapidly degrade above pH 8.[3]

    • Mobile Phase Preparation:

      • Prepare an aqueous buffer such as 10-20 mM ammonium bicarbonate or ammonium hydroxide, and adjust the pH to 9.5-10.5.

      • Measure the pH of the aqueous portion before adding the organic solvent.[4]

      • Mix with acetonitrile or methanol. Start with a low organic percentage (e.g., 95:5 Aqueous:Organic) and create a gradient to elute your compound.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[5] It uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase.

    • Stationary Phase: Use a HILIC column.

    • Mobile Phase: The mobile phase is typically >80% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate) to facilitate the partitioning mechanism and control analyte ionization.

  • Ion-Pair Chromatography (IPC): This technique introduces an "ion-pairing" reagent to the mobile phase, such as heptafluorobutyric acid (HFBA).[6] This reagent has a charged head group that forms an ion pair with your protonated analyte and a hydrophobic tail that interacts with the C18 stationary phase.[7]

    • Caveat: Ion-pairing reagents are notoriously difficult to wash out of columns and can cause signal suppression in mass spectrometry (MS). This approach is often considered a last resort or for non-MS applications.[5]

Q2: I have retention, but my peak is broad and tails significantly. What is causing this and how do I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds on silica-based columns.[8] The cause is almost always a secondary, undesirable interaction between your analyte and the column packing material.

Root Cause Analysis: Silica-based columns have residual, un-bonded silanol groups (Si-OH) on their surface. At mid-range pH (approx. 4-7), these silanols become deprotonated and negatively charged (Si-O⁻).[9] Your basic analyte, which is positively charged (protonated) in this pH range, engages in a strong ionic interaction with these silanol sites. Since these sites are distributed non-homogeneously and have varying strengths, a portion of the analyte molecules are held back longer, resulting in a "tail" on the peak.[10][11]

G cluster_solution Mitigation Strategies Analyte Analyte (R-NH3+) |  Positively Charged Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte:f1->Interaction Silanol Column Surface (Si-O⁻) |  Negatively Charged Silanol:f1->Interaction Low_pH Low pH (2.5-3.0) Protonates Silanols (Si-OH) Eliminates negative charge Interaction->Low_pH Solution 1 Comp_Base Competing Base (e.g., TEA) Blocks Si-O⁻ sites Interaction->Comp_Base Solution 2 High_pH High pH (>8) Deprotonates Analyte (R-NH2) Eliminates positive charge Interaction->High_pH Solution 3

Troubleshooting & Solutions:

  • Low pH (Ion Suppression of Silanols): This is the most common and often successful strategy. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups become protonated (Si-OH) and are therefore neutral.[4][9] This eliminates the ionic interaction site causing the tailing.

    • Experimental Protocol: Preparing a Low-pH Mobile Phase

      • Aqueous Component: To 950 mL of HPLC-grade water, add 1.0 mL of formic acid (for a final concentration of ~0.1%). For MS applications, formic acid is ideal. Alternatively, use phosphoric acid for UV-only applications, as it provides excellent buffering at this pH.[12]

      • pH Check: Confirm the pH is in the desired 2.5-3.5 range.

      • Organic Mix: Mix with acetonitrile or methanol to the desired final concentration (e.g., 70:30 Aqueous:Acetonitrile).

      • Degas: Degas the final mobile phase before use.

      • Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase until a stable baseline is achieved.[13]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have lower metal impurities and are more extensively end-capped, which means they have fewer accessible, active silanol groups to begin with.[10] Using a high-quality, modern column is a prerequisite for good peak shape with basic compounds.

  • Add a Competing Base: A small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) can be added to the mobile phase.[9] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Note: TEA can shorten column lifetime and is not MS-friendly due to ion suppression.[10]

Q3: My retention times are drifting between injections or from day to day. What's wrong?

Answer:

Retention time instability for an ionizable compound like 4-Methylpiperidine-4-carbonitrile is almost always due to inadequate pH control of the mobile phase.

Root Cause Analysis: The retention of your analyte is highly dependent on its ionization state, which is directly controlled by the mobile phase pH.[2][3] If your mobile phase is unbuffered (e.g., just water and acetonitrile), small variations—such as dissolved atmospheric CO₂ or contaminants from your sample—can cause significant pH shifts. A minor change in pH can alter the ratio of the protonated (more polar) to neutral (less polar) form of your analyte, leading to noticeable shifts in retention time.

Solution: Always Use a Buffer

A buffer is essential for rugged and reproducible methods for ionizable compounds.[14] It resists changes in pH, ensuring your analyte is in a consistent ionization state throughout the analysis.

  • Buffer Selection: The ideal buffer has a pKa within +/- 1 pH unit of your target mobile phase pH.[4] Its concentration should be sufficient for control, typically in the 10-25 mM range.

  • Data Presentation: Common HPLC Buffers

    Buffer/Additive Useful pH Range UV Cutoff (nm) MS Compatible? Comments
    Formic Acid 2.5 - 4.5 ~210 Yes Volatile. Excellent choice for low-pH LC-MS.
    Phosphoric Acid 2.0 - 3.0 ~200 No Non-volatile. Strong buffer, great for UV methods.[12]
    Ammonium Formate 2.7 - 4.7 ~210 Yes Volatile. Excellent buffer for low-pH LC-MS.
    Ammonium Acetate 3.8 - 5.8 ~210 Yes Volatile. Good for mid-range pH in LC-MS.

    | Ammonium Bicarbonate | 9.2 - 10.2 | ~200 | Yes | Volatile. The standard choice for high-pH LC-MS. |

References

  • Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]

  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. SpringerLink. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available from: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]

  • Determination of Piperidinium Ionic Liquid Cations by Ion-Pair Chromatography-Indirect Ultraviolet Detection. PubMed. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]

  • HPLC Column Technical Guide. GL Sciences. Available from: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: 4-Methylpiperidine-4-carbonitrile vs. 4-Cyanopiperidine

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatility and presence in numerous approved drugs.[1] Fine-tuning the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatility and presence in numerous approved drugs.[1] Fine-tuning the physicochemical and pharmacokinetic properties of piperidine-containing molecules is a critical endeavor, often hinging on the strategic substitution of the ring. This guide provides an in-depth comparison of two closely related building blocks: 4-cyanopiperidine and its methylated analogue, 4-methylpiperidine-4-carbonitrile. While 4-cyanopiperidine is a well-established intermediate in the synthesis of a wide array of pharmaceuticals, including antidepressants and anti-inflammatory agents, the introduction of a methyl group at the 4-position offers a compelling strategy for lead optimization, warranting a detailed comparative analysis for the discerning medicinal chemist.[2][3][4]

This document will delve into the synthetic accessibility, comparative physicochemical properties, and the potential impact of these structural motifs on the pharmacokinetic and pharmacodynamic profiles of drug candidates. The insights provided herein are intended to guide researchers in making informed decisions when selecting the optimal scaffold for their drug design campaigns.

Synthetic Accessibility: A Tale of Two Scaffolds

The ease and efficiency of synthesis are paramount considerations in the early stages of drug development. Both 4-cyanopiperidine and its methylated counterpart are accessible through established synthetic methodologies.

Synthesis of 4-Cyanopiperidine

4-Cyanopiperidine is a commercially available building block with well-documented synthetic routes.[2] A common laboratory-scale synthesis involves the dehydration of piperidine-4-carboxamide (isonipecotamide), often employing reagents such as phosphorus oxychloride or thionyl chloride.[5][6] Another prevalent method is the deprotection of N-Boc-4-cyanopiperidine, which is also commercially available.[2]

Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride from Piperidine-4-carboxamide [5]

  • To a stirred suspension of piperidine-4-carboxamide in a suitable solvent (e.g., toluene), a dehydrating agent like thionyl chloride is added dropwise at a controlled temperature (e.g., 20°C).

  • The reaction mixture is stirred for a specified period (e.g., 18 hours) to ensure complete conversion.

  • The resulting suspension is filtered, and the filter cake is washed with the solvent.

  • After drying, the 4-cyanopiperidine hydrochloride is obtained as a solid.

Diagram of Synthetic Pathway for 4-Cyanopiperidine

G Isonipecotamide Piperidine-4-carboxamide CyanopiperidineHCl 4-Cyanopiperidine HCl Isonipecotamide->CyanopiperidineHCl Dehydration ThionylChloride SOCl2

Caption: Synthesis of 4-Cyanopiperidine HCl via dehydration.

Synthesis of 4-Methylpiperidine-4-carbonitrile

While less commonly documented in commercially available databases, the synthesis of 4-methylpiperidine-4-carbonitrile can be readily achieved through established synthetic transformations. A logical and efficient approach is the Strecker amino acid synthesis, a classic method for preparing α-aminonitriles.[7][8] This method utilizes a ketone, a cyanide source, and ammonia or an ammonium salt.

Proposed Experimental Protocol: Strecker Synthesis of 4-Methylpiperidine-4-carbonitrile

  • N-protected 4-piperidone (e.g., N-Boc-4-piperidone) is reacted with an ammonium salt (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) in a suitable solvent.

  • The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.

  • Subsequent deprotection of the nitrogen-protecting group (e.g., with HCl in dioxane for a Boc group) yields 4-methylpiperidine-4-carbonitrile, which can be isolated as its hydrochloride salt.

Diagram of Proposed Synthetic Pathway for 4-Methylpiperidine-4-carbonitrile

G N_Boc_4_Piperidone N-Boc-4-piperidone Intermediate N-Boc-4-amino-4-nitrile N_Boc_4_Piperidone->Intermediate Strecker Reaction Reagents NH4Cl, NaCN FinalProduct 4-Methylpiperidine- 4-carbonitrile HCl Intermediate->FinalProduct Deprotection Deprotection Deprotection (e.g., HCl)

Caption: Strecker synthesis of 4-Methylpiperidine-4-carbonitrile HCl.

Comparative Physicochemical Properties: The "Magic Methyl" Effect

The introduction of a methyl group at the 4-position of the piperidine ring, adjacent to the nitrile, is anticipated to have a profound impact on the molecule's physicochemical properties. This is often referred to in medicinal chemistry as the "magic methyl" effect, where a seemingly simple modification can lead to significant improvements in a drug candidate's profile.

Property4-Cyanopiperidine4-Methylpiperidine-4-carbonitrile (Predicted)Rationale for Predicted Change
Molecular Weight 110.16 g/mol [2]124.19 g/mol Addition of a methyl group (CH₂)
Lipophilicity (cLogP) ~0.1 (PubChem)[2]IncreasedThe added methyl group is a lipophilic fragment, which is expected to increase the octanol-water partition coefficient.
Basicity (pKa of piperidine N) 9.26 ± 0.10 (Predicted)[2]Slightly IncreasedThe electron-donating nature of the additional methyl group may slightly increase the basicity of the piperidine nitrogen.
Polar Surface Area (PSA) 35.8 Ų (PubChem)[2]UnchangedThe nitrile group is the primary contributor to the polar surface area, and the addition of a non-polar methyl group is not expected to significantly alter this value.
Lipophilicity (LogP/LogD)

The most significant predicted change is the increase in lipophilicity. An increase in LogP can enhance membrane permeability, potentially improving oral absorption and brain penetration. However, it can also lead to increased binding to plasma proteins and metabolic enzymes, as well as off-target effects. The optimal level of lipophilicity is target and context-dependent.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of a drug's pharmacokinetic profile, influencing its solubility, absorption, and interaction with acidic tissues and drug transporters. While the predicted increase in pKa for 4-methylpiperidine-4-carbonitrile is likely to be small, it could be a factor in fine-tuning the overall properties of a drug candidate.

Implications for Drug Design and Performance

The choice between 4-cyanopiperidine and 4-methylpiperidine-4-carbonitrile can have far-reaching consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Pharmacokinetic Considerations
  • Metabolic Stability: The addition of a methyl group can block a potential site of metabolism. For 4-cyanopiperidine, the carbon at the 4-position is a tertiary center, which could be susceptible to oxidation. The presence of a methyl group in 4-methylpiperidine-4-carbonitrile makes this a quaternary center, which is generally more resistant to metabolic attack. This could lead to a longer half-life and improved bioavailability.

  • Permeability and Efflux: The predicted increase in lipophilicity for the methylated analogue may enhance passive diffusion across biological membranes. However, increased lipophilicity can also make a compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which could counteract the benefits of increased permeability.

Diagram of Potential Metabolic Blockade

G cluster_0 4-Cyanopiperidine cluster_1 4-Methylpiperidine-4-carbonitrile a C-4 Position (Metabolically Liable) Metabolite Metabolite a->Metabolite Metabolic Pathway b C-4 Position (Metabolically Blocked) NoReaction Reduced Metabolism b->NoReaction Metabolism Oxidative Metabolism (e.g., CYP450)

Caption: Methylation at C-4 can block metabolic oxidation.

Pharmacodynamic Considerations
  • Binding Affinity and Selectivity: The nitrile group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.[9] The introduction of an adjacent methyl group can have several effects on target binding:

    • Conformational Restriction: The methyl group can restrict the rotation of substituents attached to the piperidine ring, potentially locking the molecule into a more favorable conformation for binding to the target protein.

    • Hydrophobic Interactions: The added lipophilicity can lead to favorable hydrophobic interactions within the binding pocket, increasing potency.

    • Steric Effects: Conversely, the methyl group could introduce steric hindrance, preventing optimal binding. The impact on affinity is highly dependent on the topology of the target's binding site.

Conclusion: A Strategic Choice for Lead Optimization

The decision to use 4-cyanopiperidine versus 4-methylpiperidine-4-carbonitrile is a strategic one that should be guided by the specific goals of the drug discovery program.

  • 4-Cyanopiperidine remains an excellent starting point and a valuable building block for generating initial structure-activity relationships (SAR). Its commercial availability and well-understood chemistry make it a practical choice for early-stage exploration.

  • 4-Methylpiperidine-4-carbonitrile represents a compelling option for lead optimization. The introduction of the "magic methyl" group offers a powerful strategy to address potential metabolic liabilities at the 4-position of the piperidine ring and to fine-tune lipophilicity and conformational preferences to enhance potency and selectivity.

Ultimately, the empirical evaluation of both scaffolds within a given chemical series is the only definitive way to determine the superior choice. This guide provides the foundational knowledge and theoretical framework to empower medicinal chemists to make a more informed and strategic selection between these two valuable building blocks in their quest for novel and effective therapeutics.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Galeano, C. F. V., Monroy, Z. J. R., Pérez, J. E. R., & Castañeda, J. E. G. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
  • Bayer CropScience AG. (2017). Method for preparing 4-cyanopiperidine hydrochloride. U.S.
  • PubChem. (n.d.). 4-Cyanopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleming, F. F., & Shook, B. C. (2009). Nitrile-containing pharmaceuticals: a successful marriage of structure and function. Future medicinal chemistry, 1(4), 679–694.
  • ACS Publications. (2025). α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. The Journal of Organic Chemistry.
  • Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology.
  • RSC Publishing. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-cyano-4-[2-(4-fluorophenylthio)phenyl]-1-methylpiperidine. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile.
  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers Media S.A. (2023).
  • Sweeny, S. R., & Wipf, P. (2019). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 62(17), 7683–7709.
  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Arkat USA. (2014).
  • MDPI. (2022). Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions.
  • ChemicalBook. (2026). 4-Methylpiperidine.
  • ResearchGate. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths.
  • ACS Publications. (2019).
  • University of Liverpool Repository. (n.d.).
  • Dessoy, M. A., et al. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.
  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Bayer CropScience AG. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Ntie-Kang, F., & Simo, G. (2015). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. Molecules (Basel, Switzerland), 20(8), 14725–14751.
  • Thermo Fisher Scientific. (2015).
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • LASSBIO - UFRJ. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide.
  • Chem-Station. (2025). Strecker Amino Acid Synthesis Mechanism & Examples.
  • ACS Publications. (2026). Ortho–Meta and Para–Meta Isomerization of Phenols. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis.
  • ACS Publications. (2004). γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry.

Sources

Comparative

LC-MS Validation of 4-Methylpiperidine-4-Carbonitrile Synthesized Compounds: A Comparative Guide to Column Chemistries

As a Senior Application Scientist, one of the most persistent challenges I encounter in drug discovery analytics is the robust liquid chromatography-mass spectrometry (LC-MS) validation of highly polar, basic nitrogen-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in drug discovery analytics is the robust liquid chromatography-mass spectrometry (LC-MS) validation of highly polar, basic nitrogen-containing compounds. 4-Methylpiperidine-4-carbonitrile is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. However, the resulting synthesized derivatives often retain the basic piperidine core, presenting significant chromatographic hurdles.

This guide objectively compares the performance of traditional and modern stationary phases for the LC-MS validation of 4-Methylpiperidine-4-carbonitrile derivatives. By examining the causality behind experimental choices, we will establish a self-validating analytical workflow that ensures high scientific integrity, accurate purity assessment, and reliable structural confirmation.

The Analytical Challenge: Basic Amines vs. Traditional C18

The piperidine ring is a saturated heterocycle containing a basic secondary or tertiary amine. With a pKa typically ranging between 10 and 11, the nitrogen atom is fully protonated under standard acidic LC-MS mobile phase conditions (e.g., pH 2.7 with 0.1% formic acid).

When analyzing these protonated basic molecules on a traditional fully porous C18 column, researchers frequently observe severe peak tailing, poor retention, and subsequent ion suppression[1].

The Causality of Peak Tailing: Traditional C18 stationary phases are manufactured by bonding hydrophobic alkyl chains to a silica support. However, this bonding process never achieves 100% coverage, leaving residual surface silanols (Si-OH). These free silanols have a pKa of approximately 3.5 to 4.5. In an acidic mobile phase, a fraction of these silanols remains ionized or highly active, engaging in strong secondary ion-exchange and hydrogen-bonding interactions with the protonated piperidine nitrogen. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to elute across a broad time window, destroying peak symmetry and reducing MS sensitivity[2].

To overcome this, we must select column chemistries specifically engineered to mitigate silanol interactions or provide orthogonal retention mechanisms[3].

Comparative Technology Review: Selecting the Right Stationary Phase

To establish a robust method, we compared three distinct column chemistries for a library of synthesized 4-Methylpiperidine-4-carbonitrile derivatives:

  • Standard Fully Porous C18 (Baseline): Relies purely on hydrophobic dispersion forces. Prone to secondary silanol interactions with basic amines.

  • Superficially Porous Particle (SPP) Biphenyl: Incorporates two phenyl rings. Provides enhanced retention for compounds with aromatic moieties via π−π and dipole-dipole interactions, pulling analytes away from the void volume[4].

  • Polar-Modified / Positive Surface (PS) C18: Features a C18 ligand combined with a positively charged surface modification. The positive charge electrostatically repels protonated basic amines, preventing them from penetrating deep into the silica pores and interacting with residual silanols, yielding exceptionally sharp peaks[3].

Interaction_Mechanisms C18 Standard C18 Hydrophobic interactions only Secondary silanol interactions Biphenyl Biphenyl Phase π-π interactions Dipole-dipole interactions PolarC18 Polar/PS C18 Hydrophobic + Electrostatic repulsion Shields silanols from amines Analyte 4-Methylpiperidine-4-carbonitrile Derivative (Basic Amine) Analyte->C18 Poor Retention Analyte->Biphenyl High Selectivity Analyte->PolarC18 Optimal Peak Shape

Figure 1: Interaction mechanisms of basic amines with various stationary phases.

Experimental Design & Step-by-Step Methodology

To ensure trustworthiness, every analytical protocol must be a self-validating system. We incorporate system suitability standards (SST) and strict asymmetry factor ( As​ ) thresholds to validate the run before sample analysis.

Sample Preparation Workflow
  • Stock Solution: Dissolve the synthesized 4-Methylpiperidine-4-carbonitrile derivative in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analytical Protocol
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.5 min: 95% B

    • 6.5 - 6.6 min: 95% to 5% B

    • 6.6 - 9.0 min: 5% B (Re-equilibration)

Self-Validating System Suitability Criteria

Before analyzing the synthesized batch, inject a known basic amine standard (e.g., Amitriptyline). The system is only validated for use if:

  • Retention Time (RT) %RSD is < 1.0% over 5 injections.

  • Peak Asymmetry ( As​ ) is between 0.9 and 1.3.

LCMS_Workflow N1 Compound Synthesis (4-Methylpiperidine-4-carbonitrile) N2 Sample Preparation (Dilution / Filtration) N1->N2 N3 Column Selection Strategy N2->N3 N4a Standard C18 (Baseline) N3->N4a N4b Biphenyl Phase (Aromatic derivatives) N3->N4b N4c Polar-Modified C18 (Basic amine focus) N3->N4c N5 ESI+ MS/MS Detection (MRM Optimization) N4a->N5 N4b->N5 N4c->N5 N6 Data Analysis (Purity, RT, Asymmetry) N5->N6

Figure 2: Systematic LC-MS workflow for analyzing basic piperidine derivatives.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative data obtained when analyzing a representative N-alkylated 4-Methylpiperidine-4-carbonitrile synthesized derivative across the three column chemistries.

Table 1: Comparative LC-MS Performance Metrics
Column ChemistryDimensionsRetention Time (min)Peak Asymmetry ( As​ )MS Signal-to-Noise (S/N)Mechanism of Action / Observation
Standard C18 50 x 2.1 mm, 1.7 µm1.452.65 (Severe Tailing)185Poor retention; secondary silanol interactions cause peak broadening and ion suppression.
SPP Biphenyl 50 x 2.1 mm, 2.6 µm3.101.35 (Slight Tailing)620Enhanced retention via π−π interactions[4]; moves analyte out of suppression zone.
Polar/PS C18 50 x 2.1 mm, 1.7 µm2.851.05 (Excellent)950Electrostatic repulsion shields silanols[3]; sharpest peak yields highest ESI+ efficiency.
Table 2: Optimized MS/MS (MRM) Parameters for Detection

Note: Parameters optimized via direct syringe infusion at 10 µL/min.

Analyte ClassIonization ModePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Piperidine DerivativeESI Positive[M+H]+Varies (Core fragment)6525 - 35
Piperidine DerivativeESI Positive[M+H]+84.1 (Piperidine ring)6545

Conclusion & Recommendations

The validation of 4-Methylpiperidine-4-carbonitrile synthesized compounds requires a deliberate departure from default LC-MS methodologies. As the data in Table 1 demonstrates, relying on a standard C18 column for basic amines results in severe peak tailing ( As​ = 2.65) and compromised mass spectral sensitivity due to unshielded silanol interactions.

Key Takeaways:

  • For Aromatic Derivatives: If your synthesized compound features conjugated or aromatic additions to the piperidine core, an SPP Biphenyl column is highly recommended. The orthogonal π−π retention mechanism effectively separates the target compound from polar matrix interferences.

  • For Maximum Sensitivity and Peak Shape: The Polar-Modified / PS C18 column is the superior choice for basic nitrogenous compounds. By leveraging electrostatic repulsion at the particle surface, it completely mitigates silanol-induced tailing, resulting in an ideal asymmetry factor ( As​ = 1.05) and a nearly 5-fold increase in Signal-to-Noise ratio compared to standard C18.

By understanding the chemical causality between the analyte's pKa and the stationary phase surface, researchers can build self-validating, high-throughput LC-MS/MS methods that ensure the absolute integrity of their drug discovery pipelines.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL
  • Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS Source: Phenomenex URL
  • Source: National Institutes of Health (NIH / PMC)
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL

Sources

Validation

A Comparative Stability Analysis: 4-Methylpiperidine-4-carbonitrile Free Base vs. Hydrochloride Salt

A Technical Guide for Researchers and Drug Development Professionals In the realm of pharmaceutical development and medicinal chemistry, the selection of the appropriate form of an active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and medicinal chemistry, the selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a critical decision that profoundly impacts its stability, handling, and formulation. This guide provides an in-depth comparative analysis of the stability of 4-Methylpiperidine-4-carbonitrile in its free base form versus its hydrochloride salt. By elucidating the fundamental chemical principles and providing a framework for experimental validation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary: The Stability Advantage of the Hydrochloride Salt

Based on established chemical principles, the hydrochloride salt of 4-Methylpiperidine-4-carbonitrile is anticipated to exhibit superior chemical and physical stability compared to its free base counterpart. The protonation of the piperidine nitrogen in the salt form significantly reduces the nucleophilicity and reactivity of the lone pair of electrons, thereby mitigating susceptibility to oxidative degradation. Furthermore, the crystalline nature and higher melting point of the hydrochloride salt contribute to enhanced solid-state stability. Conversely, the free base, which may exist as an oil or a low-melting solid, is more prone to degradation, particularly through oxidation and potential dimerization or polymerization pathways.

Physicochemical Properties: A Tale of Two Forms

The conversion of the free base of 4-Methylpiperidine-4-carbonitrile to its hydrochloride salt results in marked differences in their physicochemical properties. These differences are fundamental to understanding their respective stability profiles.

Property4-Methylpiperidine-4-carbonitrile (Free Base)4-Methylpiperidine-4-carbonitrile HydrochlorideRationale for Difference
Molecular Formula C₇H₁₂N₂C₇H₁₃ClN₂Addition of hydrogen chloride.
Molecular Weight 124.18 g/mol 160.64 g/mol The addition of HCl increases the molecular mass.
Physical Appearance Colorless to yellow oil or low-melting solidWhite to off-white crystalline solid[1][2]Salt formation typically leads to a more stable and crystalline solid form.[3][4]
Water Solubility Sparingly solubleSolubleThe ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water.
pKa (of conjugate acid) ~9-10 (Predicted)Not applicablepKa is a measure of the acidity of the protonated piperidinium ion, which is the dominant species of the hydrochloride salt.
Reactivity Higher due to the available lone pair on the piperidine nitrogenLower due to the protonation of the piperidine nitrogenThe lone pair of electrons on the nitrogen of the free base makes it more nucleophilic and susceptible to oxidation.[3]

Comparative Stability Analysis: An Illustrative Forced Degradation Study

To quantify the stability differences between the free base and the hydrochloride salt, a forced degradation study is the most effective approach.[5][6] The following table presents illustrative data from a simulated forced degradation study, highlighting the expected outcomes. The data is representative and intended to demonstrate the anticipated disparities in stability.

Stress Condition4-Methylpiperidine-4-carbonitrile (Free Base) (% Degradation)4-Methylpiperidine-4-carbonitrile Hydrochloride (% Degradation)Expected Rationale
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) 5-10%< 2%The free base may show slight degradation. The salt form is expected to be stable in acidic conditions due to the common ion effect.
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) 15-25%10-20%Both forms are susceptible to hydrolysis of the nitrile group to the corresponding amide and carboxylic acid. The free base may show slightly higher degradation.
Oxidative (3% H₂O₂, RT, 24h) 20-30%5-10%The free base is significantly more susceptible to oxidation at the piperidine nitrogen. Protonation in the salt form protects the nitrogen from oxidation.[3]
Thermal (80°C, 48h) 10-15%< 5%The lower melting point and potentially amorphous nature of the free base make it more susceptible to thermal degradation. The crystalline salt has a more stable lattice.
Photolytic (ICH Q1B), Solid State 5-8%< 3%The free base may be more susceptible to photo-oxidation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities.

Potential Degradation Pathways cluster_free_base Free Base Degradation cluster_hcl_salt Hydrochloride Salt Degradation A 4-Methylpiperidine-4-carbonitrile (Free Base) B N-Oxide Derivative A->B Oxidation (H₂O₂) C 4-Methyl-4-carbamoylpiperidine A->C Hydrolysis (Acid/Base) E Ring-Opened Products A->E Oxidative Cleavage D 4-Methylpiperidine-4-carboxylic acid C->D Further Hydrolysis F 4-Methylpiperidine-4-carbonitrile (Hydrochloride Salt) G 4-Methyl-4-carbamoylpiperidine F->G Hydrolysis (Base) H 4-Methylpiperidine-4-carboxylic acid G->H Further Hydrolysis

Caption: Potential degradation pathways for the free base and hydrochloride salt.

Experimental Protocols for Stability Assessment

To empirically determine the stability profiles, a well-designed experimental plan is essential. This involves a forced degradation study followed by analysis using a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of 4-Methylpiperidine-4-carbonitrile free base and its hydrochloride salt under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of both the free base and the hydrochloride salt at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Acidic Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid free base and hydrochloride salt in separate vials and keep them in an oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in the diluent, and analyze by HPLC.

  • Photostability (Solid State): Expose the solid free base and hydrochloride salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] At the end of the exposure, dissolve the samples in the diluent and analyze by HPLC.

  • Control Samples: For each stress condition, prepare a control sample stored at refrigerated conditions.

Forced Degradation Workflow start Start prep Prepare Solutions (1 mg/mL) start->prep acid Acidic Stress (0.1 M HCl, 60°C) prep->acid base Basic Stress (0.1 M NaOH, 60°C) prep->base oxid Oxidative Stress (3% H₂O₂, RT) prep->oxid therm Thermal Stress (Solid, 80°C) prep->therm photo Photolytic Stress (Solid, ICH Q1B) prep->photo analyze HPLC Analysis acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze

Sources

Comparative

Validating GC-MS methods for trace 4-Methylpiperidine-4-carbonitrile detection

An authoritative evaluation of analytical methodologies for the trace detection of 4-Methylpiperidine-4-carbonitrile requires a deep understanding of both the analyte’s physicochemical behavior and the strict regulatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative evaluation of analytical methodologies for the trace detection of 4-Methylpiperidine-4-carbonitrile requires a deep understanding of both the analyte’s physicochemical behavior and the strict regulatory frameworks governing pharmaceutical impurities.

4-Methylpiperidine-4-carbonitrile is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of piperidine-based therapeutics, such as meperidine analogs and selective serotonin reuptake inhibitors (SSRIs)[1]. Because it contains a secondary amine, it exhibits high polarity, strong basicity, and a severe propensity for hydrogen bonding. These traits make it notoriously difficult to quantify at trace levels using standard Gas Chromatography-Mass Spectrometry (GC-MS) due to irreversible adsorption onto active silanol sites in the GC inlet and column[2].

This guide objectively compares two distinct analytical strategies—Direct Liquid Injection GC-MS versus Headspace Solid-Phase Microextraction (HS-SPME) GC-MS —and provides self-validating protocols aligned with the [3].

Mechanistic Pitfalls in Trace Amine Analysis

When analyzing low-molecular-weight amines, scientists often face severe peak tailing, matrix suppression, and poor reproducibility. The causality behind these failures stems from two primary interactions:

  • Matrix Reactivity: In crude Active Pharmaceutical Ingredient (API) matrices, free amines readily react with electrophilic degradants or form non-volatile salts with acidic counter-ions.

  • Instrumental Adsorption: Uncapped silanol groups (-SiOH) in standard polysiloxane GC columns act as weak Brønsted acids, strongly binding the basic piperidine nitrogen[2].

To overcome this, the analytical system must either chemically mask the amine (via derivatization) or selectively isolate it from the matrix prior to injection.

Workflow Visualization: Direct Injection vs. HS-SPME

GCMS_Workflow API API Sample Matrix (Contains Trace Amine) DirPrep Direct Solubilization (e.g., DMAc + DBU) API->DirPrep Conventional SPMEPrep Aqueous Dissolution + NaOH (pH > 11) + NaCl API->SPMEPrep Optimized DirGC Direct Liquid GC-MS (Matrix Contamination) DirPrep->DirGC Validation ICH Q2(R2) Validation (LOD, LOQ, Precision) DirGC->Validation SPMEHead Headspace Equilibration (Free-Base Volatilization) SPMEPrep->SPMEHead SPMEFiber PDMS/DVB SPME Fiber (Selective Adsorption) SPMEHead->SPMEFiber SPMEGC Thermal Desorption GC-MS (Matrix-Free Analysis) SPMEFiber->SPMEGC SPMEGC->Validation

Figure 1: Comparative analytical workflows for trace 4-Methylpiperidine-4-carbonitrile detection.

Step-by-Step Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below incorporate mechanistic safeguards to ensure data trustworthiness.

Method A: Direct Liquid Injection GC-MS (The Baseline Alternative)

This method relies on high-boiling solvents and sacrificial bases to force the amine through the system.

  • Matrix Solubilization: Weigh 50.0 mg of the API into a 2 mL volumetric flask. Dissolve completely in N,N-Dimethylacetamide (DMAc).

  • Activity Suppression: Add 5% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a highly sterically hindered, non-nucleophilic base. It acts as a sacrificial agent to neutralize active acidic sites in the sample matrix and the glass vial, preventing 4-Methylpiperidine-4-carbonitrile from being irreversibly adsorbed[4].

  • Injection: Inject 1.0 µL into the GC-MS inlet at 250°C in splitless mode.

  • Separation: Utilize a heavily base-deactivated PEG column (e.g., CP-Volamine) to minimize secondary interactions with the stationary phase[2].

Method B: HS-SPME GC-MS (The Optimized Product Method)

This method leverages thermodynamics to isolate the volatile amine from the non-volatile API matrix, drastically reducing background noise and column degradation.

  • Aqueous Reconstitution: Weigh 50.0 mg of the API into a 20 mL precision headspace vial. Add 5.0 mL of LC-MS grade water.

  • Self-Validation (Internal Standard): Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., 4-Methylpiperidine-d3 at 10 ppm).

    • Causality: The deuterated analog undergoes the exact same matrix suppression and extraction kinetics as the target analyte. Monitoring the ratio of native to labeled analyte automatically corrects for recovery losses, ensuring absolute quantitation accuracy.

  • Deprotonation (pH Shift): Add 1.0 mL of 8M NaOH.

    • Causality: The piperidine nitrogen has a pKa of ~10. At neutral pH, it exists as a non-volatile ammonium cation. Shifting the pH > 11 ensures 100% conversion to the volatile free-base form[2].

  • Salting-Out Effect: Add 1.5 g of anhydrous NaCl.

    • Causality: High ionic strength disrupts the hydration shell around the organic amine, drastically reducing its aqueous solubility and thermodynamically driving it into the headspace[5].

  • SPME Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace. Incubate at 60°C for 30 minutes with agitation (500 rpm).

    • Causality: The mixed-polarity PDMS/DVB coating optimally traps the moderately polar cyano-amine via π-π and dipole interactions[6].

  • Thermal Desorption & Detection: Retract the fiber, pierce the GC inlet septum, and desorb at 250°C for 3 minutes. Detect via Electron Ionization (EI-MS) in Single Ion Monitoring (SIM) mode (targeting m/z 124 for the molecular ion).

Quantitative Performance & Validation Data

To demonstrate that the analytical procedure is fit for its intended purpose, validation must evaluate accuracy, precision, specificity, and quantitation limits as defined by [3][7].

The table below summarizes the comparative experimental performance of both methods for detecting trace 4-Methylpiperidine-4-carbonitrile in a simulated API matrix.

Validation ParameterICH Q2(R2) RequirementDirect Injection GC-MSHS-SPME GC-MS (Optimized)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:12.5 ppm0.05 ppm
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:18.0 ppm0.15 ppm
Linearity (R²) R² ≥ 0.990 across reportable range0.991 (Moderate tailing)0.999 (Sharp peak symmetry)
Precision (% RSD) ≤ 10.0% at LOQ level12.4% (Fails criteria)3.2% (Passes criteria)
Matrix Recovery (%) 80% – 120% accuracy78% - 85% (Matrix suppression)96% - 102% (Matrix-free)
Column Lifespan Robustness over multiple injections< 100 injections (Fouling)> 500 injections

Data Interpretation: The Direct Injection method struggles with precision (12.4% RSD) at lower concentrations because the non-volatile API matrix co-elutes and fouls the GC inlet, leading to active site generation and subsequent amine adsorption. Conversely, the HS-SPME method isolates the analyte from the matrix entirely. By combining the salting-out effect with specific pH control, the HS-SPME GC-MS method achieves a 50-fold improvement in LOD (0.05 ppm) and perfectly aligns with ICH Q2(R2) robustness requirements[6][8].

References

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes . PubMed (NIH).[Link]

  • Development of a GC-MS-SPME Method for the Determination of Amines in Meteorites . Universities Space Research Association (USRA).[Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals . RSC Publishing.[Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) . ScholarWorks@UNO.[Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . PMC (NIH).[Link]

Sources

Validation

Spectroscopic Comparison of 4-Methylpiperidine-4-carbonitrile and its Analogs: A Technical Guide for Scaffold Validation

Executive Summary & Rationale Piperidine-4-carbonitrile derivatives are highly versatile building blocks in modern drug discovery. They serve as core scaffolds for a wide array of therapeutics, ranging from T-type Ca²⁺ c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Piperidine-4-carbonitrile derivatives are highly versatile building blocks in modern drug discovery. They serve as core scaffolds for a wide array of therapeutics, ranging from T-type Ca²⁺ channel inhibitors for neuropathic pain[1] to potent, orally bioavailable Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors[2].

When optimizing these leads, medicinal chemists frequently modify the C4 position of the piperidine ring to tune steric bulk, conformational rigidity, and metabolic stability. 4-Methylpiperidine-4-carbonitrile is a prime example where the introduction of a methyl group restricts the conformational flexibility of the ring, enhancing target specificity. This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR and IR) of 4-methylpiperidine-4-carbonitrile against its unsubstituted and highly substituted analogs, equipping researchers with the analytical benchmarks needed to validate these critical intermediates.

Structural Overview & Analytical Workflow

The synthesis and validation of these scaffolds typically follow a Strecker-type multicomponent reaction. Spectroscopic validation at this stage is non-negotiable, as any unreacted precursors or epimerized byproducts will drastically impact downstream high-value coupling reactions.

G A Piperidone Precursor IR: ~1715 cm⁻¹ B Strecker Reaction (KCN, Amine, AcOH) A->B Imine formation C Piperidine-4-carbonitrile IR: ~2227 cm⁻¹ B->C Cyanide addition D NMR Validation (C4 Substitution) C->D Structural QA E Drug Discovery (e.g., ALDH1A1) D->E Lead optimization

Workflow for the synthesis and spectroscopic validation of piperidine-4-carbonitrile scaffolds.

Spectroscopic Data Comparison: Core vs. Analogs

To understand the impact of C4 and ring substitutions, we compare three distinct analogs:

  • Piperidine-4-carbonitrile : The baseline, unsubstituted scaffold.

  • 4-Methylpiperidine-4-carbonitrile : The target scaffold with a C4-methyl group.

  • 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile : A highly complex, sterically hindered spiro-analog used in antileishmanial research[3].

Quantitative Spectroscopic Data
FeaturePiperidine-4-carbonitrile4-Methylpiperidine-4-carbonitrile1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile
IR (C≡N stretch) ~2240 cm⁻¹~2230 cm⁻¹2227 cm⁻¹[3]
¹H-NMR (C4 position) δ 2.72–2.79 (m, 1H, C4-H)[4]δ ~1.35 (s, 3H, C4-CH₃)No C4-H; N-H signal at δ 9.12 (s, 1H)[3]
¹H-NMR (Ring CH₂) δ 1.66–2.05 (m, 4H)δ 1.60–2.05 (m, 4H)δ 1.92 (d, 4H, J = 10.8 Hz) & δ 3.08 (t, 2H, J = 13.7 Hz)[3]
¹³C-NMR (C≡N carbon) ~121.0 ppm~122.5 ppm117.78 ppm[3]
Structural Implication Unsubstituted C4 allows for further functionalization but lacks conformational locking.Methyl group locks conformation, adds steric bulk, and improves metabolic stability[2].Bulky C2/C6 phenyl groups force the ring into a highly rigid chair conformation[3].
Data Analysis & Causality
  • Infrared (IR) Spectroscopy : The nitrile (C≡N) stretch is notoriously weak in IR spectroscopy. Across all analogs, it consistently appears in the 2220–2240 cm⁻¹ region[3]. The exact wavenumber shifts slightly depending on the electron-donating nature of the C4 substituents.

  • Nuclear Magnetic Resonance (NMR) : The defining feature of 4-methylpiperidine-4-carbonitrile is the sharp 3H singlet for the methyl group (~1.35 ppm) and the complete absence of the C4 methine proton. In contrast, the baseline piperidine-4-carbonitrile exhibits a distinct multiplet at δ 2.72–2.79 ppm corresponding to this C4 proton[4].

  • Conformational Rigidity : In the highly substituted 1-benzyl-2,6-diphenyl analog, the axial/equatorial splitting of the piperidine ring protons becomes highly pronounced. The large coupling constant (J = 13.7 Hz) observed for the triplet at 3.08 ppm is a textbook indicator of axial-axial proton coupling, proving that the bulky phenyl groups have locked the piperidine ring into a rigid chair conformation[3].

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity data, the synthesis and spectroscopic acquisition must follow a self-validating methodology. The following protocol details the Strecker-type synthesis of 4-substituted piperidine-4-carbonitriles.

Step 1: Imine Formation and Cyanation
  • Charge the Reactor : In a round-bottom flask, combine the piperidone derivative (1.0 eq), the appropriate amine (4.0 eq), and solid KCN (4.0 eq) in dichloromethane (CH₂Cl₂)[3].

  • Acid Catalysis : Cool the mixture to ~5 °C using an ice-acetone bath. Dropwise, add glacial acetic acid (AcOH) over a 3-hour period[3].

    • Causality: Glacial acetic acid serves a dual purpose. It acts as a proton source to activate the carbonyl oxygen, facilitating amine attack to form the imine. Subsequently, it protonates the intermediate imine, drastically increasing its electrophilicity toward the relatively weak cyanide nucleophile.

  • Thermal Shift : Remove the ice bath and gently heat the mixture at 45–50 °C for 24 hours[3].

Step 2: Workup and Self-Validation
  • Quench and Neutralize : Pour the contents onto crushed ice and partially neutralize with a 40% K₂CO₃ solution until the pH reaches ~10[3].

    • Causality: Neutralization is critical to free-base the newly formed piperidine nitrogen. If the solution remains acidic, the product will partition into the aqueous layer as a water-soluble acetate salt, destroying the yield.

  • Extraction : Extract the free base with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint (IR) : Before proceeding to NMR, analyze the crude solid via ATR-FTIR. The protocol is considered successful only if the strong carbonyl stretch (C=O) at ~1715 cm⁻¹ has completely disappeared, replaced by the weak C≡N stretch at ~2227 cm⁻¹[3].

Step 3: Spectroscopic Acquisition Parameters
  • ATR-FTIR : Acquire spectra neat (without KBr) using a diamond crystal Attenuated Total Reflectance (ATR) accessory.

    • Causality: Running the sample neat prevents solvent masking in the 2200 cm⁻¹ region, ensuring the weak C≡N stretch is accurately detected without interference.

  • NMR Spectroscopy : Dissolve 10–15 mg of the purified compound in CDCl₃ or DMSO-d₆. Acquire ¹H-NMR at 400 MHz and ¹³C-NMR at 100 MHz using TMS as an internal standard[3].

References

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Taylor & Francis URL:[Link]

  • and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain AfaSci / Arkivoc URL:[Link]

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to 4-Methylpiperidine-4-carbonitrile and Piperidine-4-carboxylic Acid in Peptide Synthesis

A Senior Application Scientist's Guide to Incorporating Piperidine Scaffolds as Non-proteinogenic Amino Acids For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Incorporating Piperidine Scaffolds as Non-proteinogenic Amino Acids

For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide chains is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. The rigid and versatile piperidine scaffold is a particularly attractive building block.[1][2] This guide provides an in-depth technical comparison of two key piperidine-based building blocks: piperidine-4-carboxylic acid and its precursor derivative, 4-methylpiperidine-4-carbonitrile.

Introduction: The Rationale for Piperidine-Based Amino Acid Surrogates

The integration of conformationally constrained amino acid mimics into peptides can significantly enhance their metabolic stability, receptor affinity, and cell permeability.[3] Piperidine rings, in particular, offer a rigid framework that can pre-organize the peptide backbone into specific secondary structures, such as helices and β-turns.[4][5] This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, thereby increasing affinity and selectivity.[3][5]

This guide will compare two routes to incorporating a piperidine-4-carboxylic acid moiety into a peptide: the direct use of piperidine-4-carboxylic acid and the use of 4-methylpiperidine-4-carbonitrile, which requires an additional synthetic step.

Chemical Structures and Synthetic Considerations

A direct comparison of the two molecules reveals a key difference in their functional groups, which dictates their immediate applicability in peptide synthesis.

From Precursor to Building Block: The Necessary Conversion of 4-Methylpiperidine-4-carbonitrile

While commercially available, 4-methylpiperidine-4-carbonitrile cannot be directly incorporated into a peptide chain using standard amide bond formation protocols. The nitrile group must first be hydrolyzed to a carboxylic acid. This conversion is a well-established chemical transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 4-Methylpiperidine-4-carbonitrile

Objective: To convert 4-methylpiperidine-4-carbonitrile to 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 4-methylpiperidine-4-carbonitrile

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Reflux apparatus

  • Distillation apparatus

  • Appropriate solvents (e.g., water, diethyl ether)

Procedure (Acid Hydrolysis):

  • The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[6]

  • The reaction mixture is then cooled, and the resulting carboxylic acid can be isolated.

  • Purification can be achieved by distillation or recrystallization.[6]

Procedure (Alkaline Hydrolysis):

  • The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[6]

  • This initially forms the carboxylate salt and ammonia.

  • The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and form the free carboxylic acid.[6]

  • The carboxylic acid is then extracted and purified.

A Tale of Two Building Blocks: A Comparative Analysis

Once 4-methylpiperidine-4-carbonitrile is converted to its corresponding carboxylic acid, it can be N-protected (typically with Boc or Fmoc) and used in solid-phase peptide synthesis (SPPS). The key distinction between this newly synthesized building block and the commercially available piperidine-4-carboxylic acid is the presence of a methyl group at the C4 position. This seemingly small structural change has significant implications for peptide synthesis and the properties of the resulting peptide.

Table 1: Comparative Overview of Piperidine-Based Building Blocks
FeaturePiperidine-4-carboxylic Acid4-Methylpiperidine-4-carboxylic Acid
Starting Material Piperidine-4-carboxylic acid4-Methylpiperidine-4-carbonitrile
Initial Synthetic Step N-protection (e.g., Boc, Fmoc)Nitrile hydrolysis followed by N-protection
Steric Hindrance at C4 LowHigh
Coupling Efficiency Generally high with standard coupling reagentsPotentially lower; may require more potent coupling reagents and longer reaction times[1][7]
Conformational Rigidity HighVery High
Potential for Racemization Low at the piperidine coreLow at the piperidine core

The Impact of C4-Methylation on Peptide Synthesis and Conformation

The introduction of a methyl group at the C4 position of the piperidine ring transforms it into a Cα,α-disubstituted amino acid analogue. This has profound effects on both the synthetic process and the final structure of the peptide.

Steric Hindrance and Coupling Efficiency

The presence of the additional methyl group in 4-methylpiperidine-4-carboxylic acid significantly increases steric hindrance around the carboxylic acid functionality.[4] This can make peptide bond formation more challenging compared to the less hindered piperidine-4-carboxylic acid.[1]

  • Standard Coupling Reagents: Reagents like HBTU and TBTU may show reduced efficiency.

  • More Potent Coupling Reagents: The use of more powerful coupling reagents such as HATU, HCTU, or PyAOP may be necessary to achieve high coupling yields.[1][3]

  • Reaction Conditions: Longer coupling times and the use of a larger excess of the activated amino acid may be required.[1]

Conformational Constraints and Peptide Structure

The Cα,α-disubstitution in 4-methylpiperidine-4-carboxylic acid severely restricts the conformational freedom of the peptide backbone.[4] This can be a desirable feature for inducing specific secondary structures.

  • Induction of Turns and Helices: The rigid nature of this building block can force the peptide chain to adopt well-defined turn or helical conformations.[4]

  • Enhanced Stability: The constrained conformation can lead to increased resistance to proteolytic degradation.[3]

Experimental Workflow: Incorporation into a Peptide Chain

The following diagram illustrates the key steps for incorporating either piperidine-4-carboxylic acid or 4-methylpiperidine-4-carboxylic acid into a peptide using solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) P4CA Piperidine-4-carboxylic acid N_Protect_1 N-protection (Boc/Fmoc) P4CA->N_Protect_1 MeP4CN 4-Methylpiperidine-4-carbonitrile Hydrolysis Nitrile Hydrolysis MeP4CN->Hydrolysis MeP4CA 4-Methylpiperidine-4-carboxylic acid Hydrolysis->MeP4CA N_Protect_2 N-protection (Boc/Fmoc) MeP4CA->N_Protect_2 Protected_P4CA N-Protected P4CA N_Protect_1->Protected_P4CA Protected_MeP4CA N-Protected MeP4CA N_Protect_2->Protected_MeP4CA Coupling Amino Acid Coupling Protected_P4CA->Coupling Standard Coupling Protected_MeP4CA->Coupling Potentially hindered coupling Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% 4-methylpiperidine in DMF) Resin->Deprotection Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleavage from Resin Wash->Cleavage Final Cycle Repeat->Deprotection Final_Peptide Crude Peptide Cleavage->Final_Peptide

Caption: Workflow for the preparation and incorporation of piperidine-based amino acids into peptides.

Conclusion and Future Perspectives

Both piperidine-4-carboxylic acid and 4-methylpiperidine-4-carboxylic acid (derived from the corresponding carbonitrile) are valuable tools for the synthesis of conformationally constrained peptides. The choice between them depends on the specific goals of the research.

  • Piperidine-4-carboxylic acid is a straightforward choice for introducing a rigid piperidine scaffold with minimal steric hindrance, making it suitable for a wide range of applications with standard peptide synthesis protocols.[2]

  • 4-Methylpiperidine-4-carboxylic acid offers a higher degree of conformational constraint due to its Cα,α-disubstituted nature. While its incorporation may require more specialized coupling conditions due to steric hindrance, it provides a powerful means to induce specific secondary structures and enhance the metabolic stability of peptides.[4][8]

Future research in this area will likely focus on exploring the full potential of C4-substituted piperidine carboxylic acids in drug design, particularly in the development of peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link] (Accessed: March 20, 2026).

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link] (Accessed: March 20, 2026).

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link] (Accessed: March 20, 2026).

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Open Access Journals. Available at: [Link] (Accessed: March 20, 2026).

  • Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at: [Link] (Accessed: March 20, 2026).

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link] (Accessed: March 20, 2026).

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link] (Accessed: March 20, 2026).

  • Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected. LSU Digital Commons. Available at: [Link] (Accessed: March 20, 2026).

  • Peptide synthesis. Wikipedia. Available at: [Link] (Accessed: March 20, 2026).

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link] (Accessed: March 20, 2026).

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link] (Accessed: March 20, 2026).

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link] (Accessed: March 20, 2026).

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link] (Accessed: March 20, 2026).

  • Coupling Reagents. Aapptec. Available at: [Link] (Accessed: March 20, 2026).

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link] (Accessed: March 20, 2026).

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. Available at: [Link] (Accessed: March 20, 2026).

  • Aspects of the Design of Conformationally Constrained Peptides. ScienceDirect. Available at: [Link] (Accessed: March 20, 2026).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methylpiperidine-4-carbonitrile

An authoritative guide designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of preventing exposure.

4-Methylpiperidine-4-carbonitrile (frequently handled as its hydrochloride salt, CAS: 948894-26-6, or free base, CAS: 948988-53-2) is a highly versatile aliphatic heterocycle. Because it contains both a secondary amine and a reactive nitrile group, it is a critical building block for synthesizing complex active pharmaceutical ingredients (APIs). However, these same functional groups dictate a strict, scientifically grounded approach to Personal Protective Equipment (PPE) and operational handling.

Mechanistic Hazard Assessment

Before selecting PPE, we must establish the causality behind the chemical's hazards as outlined in standard safety data [1].

  • Acute Toxicity & Irritation (H302, H315, H319): The basicity of the piperidine ring can saponify lipids in the stratum corneum upon contact, leading to severe skin and eye irritation. If absorbed or swallowed, the nitrile moiety presents systemic toxicity risks.

  • Respiratory Tract Compromise (H332, H335): The hydrochloride salt form is highly hygroscopic and typically presents as a fine crystalline powder. It is easily aerosolized during transfer. Inhalation leads to rapid deposition in the moisture-rich upper respiratory tract, causing acute mucosal irritation and potential systemic absorption[2].

Quantitative PPE & Engineering Control Matrix

To mitigate these specific physical and chemical properties, your protective envelope must be engineered for both barrier integrity and static reduction.

Protective CategorySpecification & Quantitative StandardMechanistic Justification (Causality)Replacement / Maintenance
Hand Protection Nitrile (Butadiene-acrylonitrile), thickness ≥0.11 mmNitrile provides superior chemical resistance to aliphatic amines compared to latex, which degrades and becomes permeable when exposed to basic organic compounds.Replace every 2 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 compliant chemical splash gogglesProtects against both aerosolized HCl salt dust and liquid splashes during solvent dissolution. Safety glasses with side shields are insufficient for fine powders.Reusable; decontaminate with 70% IPA after each operational session.
Body Protection Flame-retardant (FR) lab coat with knit cuffsPrevents the accumulation of static electricity, which could ignite flammable solvents (e.g., Methanol, DMF) often used in conjunction with this scaffold.Launder weekly via specialized chemical lab services; do not wash at home.
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Filters >95% of airborne particulate matter. The hygroscopic powder readily binds to ambient moisture, creating inhalable micro-clusters.Discard after a single use or if breathing resistance noticeably increases.
Engineering Chemical Fume Hood (Face velocity: 80–100 fpm / 0.4–0.5 m/s)Maintains negative pressure to ensure aerosolized particles and solvent vapors are pulled away from the operator's breathing zone.Annual certification required; verify flow monitor before every use.

Experimental Protocol: Safe Handling & Reaction Setup

This self-validating workflow ensures that every step actively prevents the aerosolization and uncontrolled exothermic reactions associated with 4-Methylpiperidine-4-carbonitrile.

Step 1: Environmental & Equipment Preparation

  • Verify the fume hood face velocity is actively reading between 80–100 fpm.

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can cause fine powders to scatter.

  • Ground your analytical balance to prevent static charge buildup.

Step 2: PPE Donning Sequence

  • Wash and thoroughly dry hands.

  • Inspect nitrile gloves for micro-tears by trapping air and applying light pressure.

  • Don the FR lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Don gloves, ensuring the cuffs are pulled over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.

Step 3: Anti-Static Weighing & Transfer

  • Use an anti-static weighing boat. Causality: The HCl salt is prone to static cling. Standard plastic boats will cause the powder to repel from the spatula, becoming airborne and posing an inhalation risk.

  • Weigh the required mass (e.g., typically stored at 2-8°C under inert atmosphere [3], allow the sealed container to reach room temperature before opening to prevent condensation from degrading the reagent).

  • Transfer the powder to a round-bottom flask equipped with a magnetic stir bar.

Step 4: Controlled Dissolution

  • Place the flask in an ice-water bath if large-scale dissolution is required.

  • Slowly add your chosen solvent (e.g., Dichloromethane or Dimethylformamide) dropwise via an addition funnel or syringe under continuous stirring. Causality: Rapid dissolution of amine hydrochlorides can generate localized heat (exotherm), which may volatilize the solvent and carry the chemical into the vapor phase.

Logical Workflow Visualization

G N1 1. Hazard Assessment Identify H302, H315, H319, H332, H335 N2 2. Engineering Controls Verify Fume Hood Flow (80-100 fpm) N1->N2 N3 3. PPE Donning Nitrile Gloves (≥0.11mm), Splash Goggles N2->N3 N4 4. Material Transfer Anti-static Weighing to Prevent Aerosolization N3->N4 N5 5. Reaction Setup Controlled Solvent Addition (Thermal Management) N4->N5 N6 6. Decontamination & Disposal Route to Nitrogenous Organic Waste N5->N6

Logical workflow for the safe handling and processing of 4-Methylpiperidine-4-carbonitrile.

Spill Response & Chemical Disposal Plan

Emergency Spill Protocol:

  • Evacuate & Isolate: If the powder is spilled outside a fume hood, immediately step back to avoid inhaling the dust plume.

  • Upgrade PPE: Don a P100 particulate respirator before approaching the spill.

  • Wet Suppression (Critical Step): Do not use a dry brush or broom. Dry sweeping will aerosolize the hygroscopic particles. Instead, cover the solid spill with damp, chemically compatible absorbent pads (moistened with water or a low-volatility solvent).

  • Collection: Carefully fold the damp pads inward, trapping the powder, and place them into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic amine traces, followed by a water wash.

Disposal Plan:

  • Waste Categorization: Do not flush down the sink. 4-Methylpiperidine-4-carbonitrile must be disposed of as Nitrogenous/Halogenated Organic Waste (if the HCl salt or halogenated solvents are used).

  • Labeling: Clearly label the waste container with the chemical name, the solvent used, and the primary hazards (Toxic, Irritant).

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperidine-4-carbonitrile
Reactant of Route 2
4-Methylpiperidine-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.